UR-1505
Description
Properties
CAS No. |
651331-92-9 |
|---|---|
Molecular Formula |
C10H7F5O4 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H7F5O4/c11-9(12,10(13,14)15)4-19-5-1-2-6(8(17)18)7(16)3-5/h1-3,16H,4H2,(H,17,18) |
InChI Key |
BLEWPNAUDGZWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(C(F)(F)F)(F)F)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid UR 1505 UR-1505 UR1505 |
Origin of Product |
United States |
Foundational & Exploratory
UR-1505: An Investigative Technical Guide on its Role in Skin Inflammation
Disclaimer: Publicly available information regarding the specific molecular mechanism of action for UR-1505 in skin inflammation is limited. This guide provides a comprehensive overview of the available clinical findings and the methodologies used in its evaluation for atopic dermatitis.
This compound is a novel small molecule that was investigated for its immunomodulatory properties in the topical treatment of inflammatory skin diseases.[1] It was developed as a non-steroidal anti-inflammatory agent, classified chemically as a salicylate derivative: 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid.[1] Despite initial promise in preclinical models of skin inflammation, its clinical development for atopic dermatitis was halted due to a lack of significant efficacy.[1]
Clinical Efficacy in Atopic Dermatitis: A Phase II Exploratory Trial
A randomized, double-blind, within-patient controlled Phase II trial was conducted to evaluate the safety and efficacy of this compound ointment in patients with atopic dermatitis.[1] The study compared three different concentrations of this compound (0.5%, 1%, and 2%) against a vehicle and a positive control, 0.1% tacrolimus ointment.[1]
Quantitative Data Summary
The primary efficacy endpoint of the trial was the change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1] The results, summarized in the table below, indicated that this compound did not demonstrate a clinically relevant effect compared to the vehicle and was significantly less effective than tacrolimus.[1]
| Treatment Group | Number of Evaluable Lesions (n) | Mean Change in IGA Score from Baseline at Day 28 |
| Vehicle | 13 | -1.7 |
| This compound 0.5% | 8 | -1.0 |
| This compound 1% | 9 | -1.2 |
| This compound 2% | 8 | -1.5 |
| Tacrolimus 0.1% | 12 | -2.6 |
| A P-value of 0.002 indicated a statistically significant difference between the treatment groups.[1] |
Experimental Protocols
The following section details the methodology of the Phase II exploratory trial for this compound.
Study Design
The study was a unicenter, randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1] Patients with atopic dermatitis lesions on two symmetrical topographic areas (e.g., arms, legs, or trunk) were enrolled, allowing for a within-patient comparison of treatments.[1]
Patient Population
Twenty-eight patients were initially randomized, with 25 patients completing the trial per protocol, resulting in 50 evaluable lesions.[1]
Treatment Regimen
Patients received two different treatments simultaneously on their symmetrical lesions.[1] The treatment pairs included one of the this compound concentrations (0.5%, 1%, or 2%) and either the vehicle or 0.1% tacrolimus ointment.[1] Treatments were applied once daily for 28 days.[1]
Efficacy and Safety Endpoints
-
Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability:
-
Local tolerability was assessed.[1]
-
Adverse events were monitored throughout the study.[1] Patients reported local symptoms such as itching, tingling, tightness, and a heat/burning sensation at frequencies similar for the vehicle and 1% and 2% this compound, and more frequently with 0.5% this compound.[1] These symptoms were least frequent with tacrolimus.[1] No serious causal adverse reactions were reported.[1]
-
Statistical Analysis
A linear mixed model was used for the statistical analysis. The model included treatment, body side, and the treatment group on the contralateral side as fixed factors, with the patient considered a random effect.[1]
Visualized Experimental Workflow
The following diagram illustrates the workflow of the Phase II clinical trial for this compound.
References
UR-1505: A Technical Overview of its Discovery and Synthesis for the Treatment of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-1505, identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, is a novel small molecule immunomodulator investigated for the topical treatment of atopic dermatitis (AD). This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and mechanism of action of this compound. While detailed preclinical data and a specific synthesis patent remain elusive in the public domain, this document consolidates the existing knowledge from clinical trial disclosures and related scientific literature to offer a foundational understanding for researchers in the field of dermatology and immunology.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus, eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction and dysregulation of the immune system, with a prominent role for T-helper 2 (Th2) cell-mediated inflammation. This compound emerged as a potential therapeutic agent with immunomodulatory properties, aiming to address the underlying inflammation in AD.
Discovery and Development
This compound was developed by the Spanish pharmaceutical company Palau Pharma.[1] While the specific discovery timeline and screening process are not publicly detailed, the compound was advanced to clinical trials for atopic dermatitis. It is highly probable that this compound is the same as or a closely related compound to UR-65318, a histamine H4 receptor antagonist that Palau Pharma was developing for atopic dermatitis and subsequently licensed out.[2] The focus on the histamine H4 receptor (H4R) aligns with its known role in mediating pruritus and inflammation in allergic diseases.[3][4]
Synthesis Pathway
A specific, publicly available patent from Palau Pharma detailing the synthesis of 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid (this compound) has not been identified. However, based on general principles of organic chemistry and patents for structurally related fluorinated benzoic acid derivatives, a plausible synthetic route can be proposed.
A likely synthetic approach would involve the etherification of a dihydroxybenzoic acid derivative with a pentafluoropropylating agent. The general workflow for such a synthesis is depicted below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Protection of Carboxylic Acid: The carboxylic acid group of a 2,4-dihydroxybenzoic acid derivative would likely be protected, for instance, as a methyl or ethyl ester, to prevent side reactions.
-
Etherification: The protected dihydroxybenzoic acid would be reacted with a suitable pentafluoropropylating agent, such as 2,2,3,3,3-pentafluoropropyl iodide or bromide, in the presence of a base (e.g., potassium carbonate or sodium hydride) and a suitable solvent (e.g., acetone or dimethylformamide). The reaction would likely be heated to drive it to completion.
-
Deprotection: The protecting group on the carboxylic acid would be removed, typically by hydrolysis under acidic or basic conditions, to yield the final product, this compound.
-
Purification: The final compound would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for pharmaceutical use.
Mechanism of Action
This compound is described as a small molecule with immune modulator properties.[5] The likely mechanism of action, based on related compounds from Palau Pharma, is the antagonism of the histamine H4 receptor.
The histamine H4 receptor is primarily expressed on immune cells, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in the chemotaxis of these cells to sites of inflammation and the modulation of cytokine production, contributing to the inflammatory cascade in atopic dermatitis.
Caption: Proposed mechanism of action of this compound via H4 receptor antagonism.
By blocking the histamine H4 receptor, this compound is expected to inhibit the downstream signaling pathways, leading to a reduction in the infiltration and activation of inflammatory cells in the skin, thereby alleviating the signs and symptoms of atopic dermatitis.
Clinical Trial Data
A Phase II, randomized, double-blind, vehicle-controlled exploratory trial was conducted to evaluate the safety and efficacy of this compound ointment in patients with atopic dermatitis.[5]
Table 1: Summary of Phase II Clinical Trial Design [5]
| Parameter | Description |
| Study Design | Randomized, double-blind, within-patient controlled |
| Population | Patients with atopic dermatitis lesions on two symmetrical areas |
| Treatments | 0.5%, 1%, or 2% this compound ointment vs. vehicle or 0.1% tacrolimus ointment |
| Application | Once daily for 28 days |
| Primary Endpoint | Change from baseline in Investigator Global Assessment (IGA) score at Day 28 |
| Secondary Endpoints | Percentage of area clearance, local Eczema Area Severity Index (local EASI), local tolerability |
Table 2: Key Efficacy Results from Phase II Clinical Trial [5]
| Treatment Group | Mean Change from Baseline in IGA Score at Day 28 |
| Vehicle | -1.7 |
| 0.5% this compound | -1.0 |
| 1% this compound | -1.2 |
| 2% this compound | -1.5 |
| 0.1% Tacrolimus | -2.6 |
The study concluded that this compound did not show a clinically relevant effect compared to its vehicle and was less effective than tacrolimus ointment for the treatment of atopic dermatitis.[5]
Discussion and Future Perspectives
Although the clinical trial of this compound in atopic dermatitis did not meet its primary efficacy endpoints, the exploration of topical histamine H4 receptor antagonists remains a valid therapeutic strategy. The lack of robust efficacy could be attributed to several factors, including formulation, drug delivery to the target site, patient population, or the specific pharmacological profile of this compound.
Future research in this area could focus on:
-
The development of more potent and selective H4 receptor antagonists with optimized pharmacokinetic properties for topical delivery.
-
Investigation of combination therapies, for example, with agents that target other inflammatory pathways or improve skin barrier function.
-
Better patient stratification to identify subgroups that may respond more favorably to H4 receptor antagonism.
Conclusion
This compound is a small molecule immunomodulator, likely a histamine H4 receptor antagonist, that was investigated for the topical treatment of atopic dermatitis. While its clinical development for this indication was not successful, the exploration of this therapeutic target provides valuable insights for the future development of novel treatments for inflammatory skin diseases. Further disclosure of the preclinical data and a detailed synthesis pathway would be beneficial for the scientific community to fully understand the potential and limitations of this compound and its class.
References
- 1. Palau Pharma SA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. Palau Pharma sells compound for atopic dermatitis to US pharmaceutical company [biocat.cat]
- 3. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of UR-1505: A Technical Guide on Core Evaluation Methodologies
Disclaimer: As of late 2025, detailed preclinical in vitro data on the anti-inflammatory effects of the specific compound UR-1505 is not extensively available in the public domain. A phase II clinical trial noted that this compound had demonstrated anti-inflammatory effects in models of skin inflammation, but the specifics of these foundational studies, including quantitative data and detailed protocols, have not been published in accessible literature.[1]
This technical guide is therefore designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core in vitro methodologies and signaling pathways that are typically evaluated to characterize the anti-inflammatory potential of a topical drug candidate, such as this compound, for inflammatory skin conditions like atopic dermatitis.
Introduction to In Vitro Assessment of Anti-inflammatory Agents for Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, environmental, and immunological factors. The inflammatory cascade in AD involves the activation of various immune and skin cells, leading to the release of pro-inflammatory mediators, including cytokines and chemokines. These mediators drive the clinical signs and symptoms of AD, such as erythema, edema, and pruritus. Consequently, the development of novel anti-inflammatory agents is a primary focus of AD research.
In vitro models provide a crucial first step in the evaluation of new chemical entities. These models allow for the controlled investigation of a compound's mechanism of action, potency, and potential effects on key inflammatory pathways. The following sections detail the common experimental protocols, data presentation, and signaling pathways analyzed in this context.
Key In Vitro Experimental Protocols
The following are standard in vitro assays used to assess the anti-inflammatory properties of a test compound intended for topical application in atopic dermatitis.
Cell Culture Models
-
Human Keratinocytes (HaCaT cell line and primary cells): Keratinocytes are the predominant cell type in the epidermis and play an active role in initiating and amplifying inflammatory responses in the skin. The immortalized HaCaT cell line is a common model, while primary human epidermal keratinocytes (NHEKs) provide a more physiologically relevant system.
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, isolated from whole blood, contain a mixture of lymphocytes and monocytes and are used to study the effects of a compound on immune cell activation and cytokine production.
-
Co-culture Systems: To mimic the complex interactions in the skin, co-culture models of keratinocytes and immune cells (e.g., T-cells, mast cells) are often employed.
Cytokine Release Assays
This is a fundamental assay to quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HaCaT or PBMCs) in a multi-well plate at a predetermined density.
-
Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding a stimulant. Common stimulants include:
-
Lipopolysaccharide (LPS) for monocytes/macrophages.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cells.
-
A cytokine cocktail (e.g., TNF-α and IFN-γ) for keratinocytes.
-
-
Incubation: Incubate the stimulated cells for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, TSLP) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
NF-κB Activation Assays
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][3] Assays to measure the inhibition of this pathway are critical.
Experimental Protocol (Reporter Gene Assay):
-
Transfection: Transfect cells (e.g., HEK293 or HaCaT) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Seeding and Pre-treatment: Seed the transfected cells and pre-treat with the test compound as described above.
-
Stimulation: Stimulate the cells with an NF-κB activator, typically TNF-α.
-
Incubation: Incubate for a period that allows for reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
MAP Kinase (MAPK) Pathway Activation Assays
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are also key in mediating inflammatory responses.[4]
Experimental Protocol (Western Blot):
-
Cell Seeding, Pre-treatment, and Stimulation: Prepare and treat the cells as described for the cytokine release assay. The stimulation time is typically shorter (e.g., 15-60 minutes) to capture the transient phosphorylation of MAPK proteins.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK) and their total protein counterparts.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. The band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.
Data Presentation
Quantitative data from the aforementioned assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Inhibitory Effect of a Test Compound on Cytokine Release
| Cytokine | Stimulant | IC50 (µM) | Max Inhibition (%) |
| TNF-α | LPS | 1.2 | 95 |
| IL-6 | LPS | 2.5 | 88 |
| IL-8 | TNF-α | 5.1 | 75 |
| TSLP | Poly(I:C) | 3.8 | 82 |
IC50: The concentration of the compound that causes 50% inhibition of cytokine release.
Table 2: Inhibition of Inflammatory Signaling Pathways by a Test Compound
| Pathway | Assay | IC50 (µM) |
| NF-κB | Reporter Gene Assay | 0.9 |
| p38 MAPK | Western Blot (Phosphorylation) | 1.5 |
| JNK MAPK | Western Blot (Phosphorylation) | 2.8 |
Visualization of Signaling Pathways and Workflows
Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in the characterization of an anti-inflammatory compound.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
UR-1505: An In-Depth Technical Guide to its Immune Modulator Properties in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-1505, chemically known as 2-Hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)-benzoic acid, is a novel salicylate derivative with demonstrated immunomodulatory properties.[1] Initially developed for the topical treatment of atopic dermatitis, its primary mechanism of action involves the targeted inhibition of T lymphocyte activation.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of this compound on immune cells, detailing its impact on signaling pathways, cellular proliferation, and cytokine production. The information presented is collated from key research findings to support further investigation and drug development efforts in the field of immunology.
Core Mechanism of Action: Inhibition of T Cell Activation via NFAT
The principal immunomodulatory effect of this compound is its ability to block T cell activation by interfering with the Nuclear Factor of Activated T cells (NFAT) signaling pathway.[1] NFAT is a family of transcription factors crucial for the expression of genes involved in the immune response, including various cytokines. In resting T cells, NFAT is phosphorylated and resides in the cytoplasm. Upon T cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus, where it initiates the transcription of target genes. This compound exerts its inhibitory effect on this pathway, preventing the activation and subsequent proliferation of T cells and the production of key cytokines.
Caption: this compound inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on T cell proliferation and cytokine production in various in vitro cell culture models.
Table 1: Inhibition of T-Lymphocyte Proliferation
| Cell Type | Stimulation | Assay | IC50 (µM) | Reference |
| Rat Splenocytes | Concanavalin A (Con A) | [³H]Thymidine incorporation | 100 | [1] |
| Human T-cells | anti-CD3/anti-CD28 + IL-2 | WST-1 Reagent | >300 (non-toxic) | [3] |
Table 2: Inhibition of Cytokine Production
| Cytokine | Cell Type | Stimulation | IC50 (µM) | Inhibition at 300 µM (%) | Reference |
| IL-12 | Rat Splenocytes | Con A + LPS | >300 | 25 | [1] |
| IFN-γ | Rat Splenocytes | Con A + LPS | 150 | 70 | [1] |
| IL-5 | Rat Splenocytes | Con A | - | Inhibited | [4] |
| IL-10 | Rat Splenocytes | Con A | - | Inhibited | [4] |
Detailed Experimental Protocols
T-Lymphocyte Proliferation Assay
This protocol is based on the methodology used to assess the effect of this compound on mitogen-stimulated splenocytes.
Objective: To determine the inhibitory effect of this compound on T-lymphocyte proliferation.
Materials:
-
Rat splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (Con A)
-
This compound
-
[³H]Thymidine
-
96-well flat-bottom microtiter plates
-
Cell harvester and scintillation counter
Procedure:
-
Isolate splenocytes from rats and prepare a single-cell suspension.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells.
-
Add 50 µL of Con A solution (final concentration 2.5 µg/mL) to stimulate the cells. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 48 hours.
-
Pulse each well with 1 µCi of [³H]thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for assessing T-cell proliferation inhibition by this compound.
Cytokine Production Assay
This protocol outlines the general procedure for measuring the effect of this compound on cytokine secretion from stimulated immune cells.
Objective: To quantify the inhibitory effect of this compound on the production of specific cytokines.
Materials:
-
Rat splenocytes or other relevant immune cells
-
Appropriate cell culture medium and supplements
-
Stimulants (e.g., Con A, Lipopolysaccharide (LPS))
-
This compound
-
ELISA kits for the cytokines of interest (e.g., IL-12, IFN-γ)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of splenocytes at a concentration of 5 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of this compound at various concentrations to the designated wells.
-
Add 50 µL of the appropriate stimulant(s) (e.g., Con A and LPS for IL-12 and IFN-γ).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours, depending on the cytokine.
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition and IC50 values.
NFAT-Luciferase Reporter Assay
This protocol describes a method to specifically measure the effect of this compound on NFAT transcriptional activity.
Objective: To determine if this compound inhibits the transcriptional activity of NFAT.
Materials:
-
Jurkat T cells
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfect Jurkat T cells with the NFAT-luciferase reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporter gene for 24 hours.
-
Seed the transfected cells into a 96-well white-walled plate.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PMA and Ionomycin or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Calculate the percentage of inhibition of NFAT-driven luciferase expression.
Caption: Workflow for the NFAT-luciferase reporter gene assay.
Conclusion
This compound is a salicylate derivative that demonstrates clear immunomodulatory effects in vitro by inhibiting T cell activation. Its mechanism of action is centered on the blockade of the calcineurin-NFAT signaling pathway, leading to a reduction in T cell proliferation and the secretion of pro-inflammatory cytokines such as IFN-γ. While it has shown promise in preclinical models, its clinical development for atopic dermatitis was not successful.[2][5] Nevertheless, the detailed understanding of its in vitro properties and mechanism of action provides a valuable foundation for the development of new immunomodulatory drugs targeting T cell-mediated inflammatory diseases. The experimental protocols and quantitative data presented in this guide offer a technical resource for researchers in this field.
References
- 1. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The new salicylate derivative this compound modulates the Th2/humoral response in a dextran sodium sulphate model of colitis that resembles ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preformulation Landscape: A Technical Guide to UR-1505 Solubility and Stability in Research Buffers
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals working with the novel small molecule UR-1505 now have a comprehensive technical guide detailing its solubility and stability characteristics in common research buffers. This in-depth whitepaper addresses a critical knowledge gap in the preformulation stage of this compound research, providing a framework for accurate and reproducible experimental design.
While specific quantitative solubility and stability data for this compound (also known as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid) is not publicly available, this guide offers a robust toolkit for researchers to determine these crucial parameters. By leveraging established methodologies and understanding the physicochemical properties of structurally similar compounds, such as salicylic acid derivatives and fluorinated benzoic acids, researchers can effectively navigate the challenges of working with this promising therapeutic candidate.
Understanding the Physicochemical Profile of this compound
This compound is a salicylate derivative, a class of compounds often exhibiting pH-dependent solubility. The presence of a carboxylic acid and a hydroxyl group suggests that its ionization state, and therefore its solubility in aqueous buffers, will be significantly influenced by pH. The pentafluoropropoxy group introduces a significant hydrophobic element, which may decrease overall aqueous solubility.
Table 1: Estimated Physicochemical Properties of this compound and Structurally Similar Compounds
| Property | This compound (Estimated) | Salicylic Acid | 4-Hydroxybenzoic Acid |
| Chemical Structure | 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid | 2-hydroxybenzoic acid | 4-hydroxybenzoic acid |
| Molecular Weight | ~282.1 g/mol | 138.12 g/mol | 138.12 g/mol |
| pKa | Expected to be similar to salicylic acid (~3.0 for the carboxylic acid) | 2.97 | 4.58 |
| LogP | Expected to be higher than salicylic acid due to the fluorinated chain | 2.21 | 1.58 |
| Aqueous Solubility | Likely low, with increased solubility at higher pH | 2.2 mg/mL at 25°C | 5 mg/mL at 20°C |
Note: The properties for this compound are estimations based on its chemical structure and have not been experimentally determined in publicly available literature.
Determining the Solubility of this compound: Experimental Protocols
The solubility of a compound can be determined through two primary approaches: thermodynamic and kinetic solubility.
Thermodynamic Solubility (Equilibrium Solubility)
This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired research buffer (e.g., PBS, TRIS, HEPES at various pH values) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of this compound of known concentrations should be used for accurate quantification.
-
Data Reporting: Report the solubility in mg/mL or µM at the specified buffer, pH, and temperature.
Thermodynamic Solubility Workflow
Kinetic Solubility
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is often used for early-stage drug discovery screening.
Experimental Protocol: Plate-Based Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small aliquot of each DMSO dilution to a corresponding well of a 96-well plate containing the desired research buffer.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Kinetic Solubility Workflow
Assessing the Stability of this compound in Solution
The stability of this compound in research buffers is critical for ensuring the integrity of experimental results. Degradation can be influenced by factors such as pH, temperature, light, and the presence of enzymes or reactive species.
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare solutions of this compound in the desired research buffers at a known concentration.
-
Incubation: Store aliquots of the solutions under various conditions, including elevated temperatures (e.g., 40°C, 60°C), room temperature, and refrigerated (4°C), protected from light.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition.
-
Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent this compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The degradation rate can then be determined.
Preclinical Safety and Toxicology Profile of UR-1505
Introduction
UR-1505 is a novel investigational compound with specific pharmacological activity. This document provides a comprehensive overview of the preclinical safety and toxicology data for this compound, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate relevant biological pathways and experimental workflows.
Experimental Protocols
The safety and toxicology of this compound were evaluated through a series of in vitro and in vivo studies designed to comply with regulatory guidelines.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma), were utilized.
-
Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with increasing concentrations of this compound (ranging from 0.1 µM to 100 µM) for 24 and 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Acute Oral Toxicity Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.
-
Methodology: A single oral dose of this compound was administered via gavage at various dose levels (50, 300, and 2000 mg/kg). The animals were observed for clinical signs of toxicity, morbidity, and mortality for 14 days. Body weight was recorded weekly. At the end of the study, all animals were subjected to a gross necropsy, and key organs were collected for histopathological examination.
Ames Test for Mutagenicity
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
-
Methodology: The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). This compound was tested at five different concentrations. The number of revertant colonies was counted, and the mutagenic potential was assessed by comparing the number of revertants in the treated plates to the solvent control plates.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical safety and toxicology studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| HepG2 | > 100 | 85.2 |
| HEK293 | > 100 | > 100 |
| SH-SY5Y | 92.5 | 78.1 |
Table 2: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Clinical Signs | Mortality |
| 50 | No observable adverse effects | 0/10 |
| 300 | Mild lethargy, resolved within 24 hours | 0/10 |
| 2000 | Piloerection, lethargy, and ataxia | 1/10 |
Table 3: Ames Test Results for this compound
| Bacterial Strain | Without S9 Activation | With S9 Activation | Result |
| TA98 | No increase in revertants | No increase in revertants | Non-mutagenic |
| TA100 | No increase in revertants | No increase in revertants | Non-mutagenic |
| TA1535 | No increase in revertants | No increase in revertants | Non-mutagenic |
| TA1537 | No increase in revertants | No increase in revertants | Non-mutagenic |
| WP2 uvrA | No increase in revertants | No increase in revertants | Non-mutagenic |
Diagrams and Visualizations
The following diagrams illustrate the experimental workflows and potential signaling pathways related to this compound's mechanism of action.
UR-1505 and its Effect on Cytokine Production: An In-depth Technical Guide
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Technical Guide on UR-1505 and its Effect on Cytokine Production
Executive Summary
This document aims to provide a detailed technical overview of the small molecule this compound and its effects on cytokine production. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of specific information required for an in-depth guide as initially requested. The primary and most relevant source of information is a single Phase II exploratory clinical trial focused on the topical application of this compound in patients with atopic dermatitis.
This trial, while providing some clinical efficacy and safety data, does not offer any specific quantitative data or detailed experimental protocols regarding the effect of this compound on cytokine production. The mechanism of action of this compound in relation to cytokine modulation is not elucidated in the available resources. Therefore, the core requirements of this technical guide—namely, the presentation of quantitative data on cytokine production, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of the necessary foundational data.
This document will summarize the available information on this compound and highlight the current knowledge gaps regarding its immunomodulatory properties and effects on cytokine signaling.
Introduction to this compound
This compound is a novel small molecule that was investigated for its potential immunomodulatory properties, specifically for the topical treatment of inflammatory skin diseases such as atopic dermatitis.[1] As a salicylate derivative, its development was likely aimed at providing a non-steroidal anti-inflammatory option.[1]
Clinical Development and Efficacy
The primary source of information on this compound is a randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1]
Clinical Trial Methodology
The study aimed to compare the activity of this compound ointment (at concentrations of 0.5%, 1%, and 2%) against its vehicle and 0.1% tacrolimus ointment in patients with atopic dermatitis.[1]
-
Study Design: Randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1]
-
Participants: 28 patients with atopic dermatitis lesions on two symmetrical topographic areas were randomized.[1]
-
Treatment: Patients received two different treatments simultaneously on the symmetrical lesions once daily for 28 days.[1]
-
Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
-
Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.[1]
Clinical Trial Results
The study found that this compound did not demonstrate a clinically relevant effect compared to its vehicle and was significantly less effective than 0.1% tacrolimus ointment.[1]
| Treatment Group | Mean Change from Baseline in IGA Score at Day 28 |
| Vehicle | -1.7 |
| 0.5% this compound | -1.0 |
| 1% this compound | -1.2 |
| 2% this compound | -1.5 |
| 0.1% Tacrolimus | -2.6 (P = 0.002) |
Table 1: Summary of Primary Efficacy Endpoint from Phase II Trial of this compound in Atopic Dermatitis.[1]
The study concluded that this compound may not be a suitable option for the treatment of atopic dermatitis due to its lack of clinically relevant effect.[1]
Effect on Cytokine Production: A Knowledge Gap
A thorough search of the available scientific literature did not yield any specific data on the effect of this compound on cytokine production. The mechanism of action of this compound in modulating inflammatory pathways and cytokine signaling remains uncharacterized in the public domain.
Therefore, it is not possible to provide:
-
Quantitative data on the modulation of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) by this compound.
-
Detailed experimental protocols for in vitro or in vivo studies assessing cytokine production in response to this compound.
-
Diagrams of signaling pathways affected by this compound.
Future Directions and Conclusion
The initial investigation into this compound as a topical treatment for atopic dermatitis did not yield promising results in a Phase II clinical trial.[1] The lack of efficacy, coupled with the absence of publicly available preclinical data on its mechanism of action and effects on cytokine production, suggests that further development of this compound may be limited.
For researchers and drug development professionals interested in novel treatments for inflammatory skin diseases, the story of this compound underscores the importance of robust preclinical characterization of a compound's mechanism of action, including its specific effects on key inflammatory mediators like cytokines, before advancing to later-stage clinical trials.
Without further research and publication of data specifically detailing the interaction of this compound with cytokine production pathways, a comprehensive technical guide on this topic cannot be constructed.
References
Unraveling the Molecular Interactions of UR-1505: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-1505 is a novel small molecule, chemically identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, and classified as a salicylate derivative. It was developed for the topical treatment of inflammatory skin conditions, such as atopic dermatitis, owing to its immunomodulatory and anti-inflammatory properties. Despite showing some anti-inflammatory effects in preclinical models, a Phase II clinical trial for atopic dermatitis concluded that this compound did not offer a clinically relevant effect compared to vehicle and active controls. This has led to a scarcity of publicly available information regarding its precise molecular targets. This technical guide synthesizes the available preclinical data to shed light on the pharmacological effects of this compound, providing a resource for researchers in the field of immunomodulation and drug development.
Pharmacological Effects of this compound
Preclinical investigations have revealed that this compound exerts distinct immunomodulatory effects both in vitro and in vivo. These studies provide the primary evidence for its mechanism of action, although a definitive direct molecular target has not been explicitly identified in the available literature.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound.
| Assay Type | Biological System | This compound Concentration/Dose | Observed Effect | Cytokine/Immunoglobulin Modulation |
| In Vitro | Concanavalin A-activated rat splenocytes | 300 µM | Inhibition of cytokine production | ↓ IL-10, ↓ IL-5 |
| In Vitro | Rat B-lymphocytes | 300 µM | Inhibition of immunoglobulin production | ↓ IgG, ↓ IgA |
| In Vivo | Dextran sodium sulfate (DSS)-induced colitis in rats | 10 and 30 mg/kg/day | Amelioration of intestinal inflammation | ↑ IL-10, ↑ IgA, ↓ IgG |
Experimental Methodologies
The following are descriptions of the key experimental protocols utilized in the preclinical assessment of this compound, based on the available information.
In Vitro Immunomodulation Assays
Objective: To determine the direct effect of this compound on cytokine and immunoglobulin production by immune cells.
Cell Culture:
-
Splenocytes: Spleens were harvested from rats, and single-cell suspensions of splenocytes were prepared. These cells were then activated with the mitogen Concanavalin A (Con A) to induce cytokine production.
-
B-lymphocytes: B-lymphocytes were isolated from rats to assess the effect of this compound on immunoglobulin secretion.
Treatment:
-
The cultured splenocytes and B-lymphocytes were treated with this compound at a concentration of 300 µM.
Endpoint Analysis:
-
Cytokine Quantification: The levels of Interleukin-10 (IL-10) and Interleukin-5 (IL-5) in the culture supernatants of activated splenocytes were measured, likely using an enzyme-linked immunosorbent assay (ELISA).
-
Immunoglobulin Quantification: The concentrations of Immunoglobulin G (IgG) and Immunoglobulin A (IgA) in the culture supernatants of B-lymphocytes were quantified, also likely via ELISA.
In Vivo Anti-inflammatory Efficacy Model
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of inflammatory bowel disease that shares some immunological features with inflammatory skin diseases.
Animal Model:
-
Dextran sodium sulfate (DSS)-induced colitis in rats was used as a model of intestinal inflammation. This model is characterized by a Th2-skewed immune response.
Treatment Protocol:
-
Following the induction of colitis with DSS, rats were orally administered this compound at doses of 10 and 30 mg/kg per day.
Efficacy and Biomarker Analysis:
-
Disease Amelioration: The severity of colitis was assessed through clinical signs and histological examination of the colon.
-
Immunological Endpoints: The production of IL-10, IgA, and IgG was measured in the context of the intestinal inflammation to understand the in vivo immunomodulatory effects of this compound.
Visualizing the Effects of this compound
Logical Flow of Experimental Observations
The following diagram illustrates the observed effects of this compound in the described preclinical studies.
Caption: Observed in vitro and in vivo immunomodulatory effects of this compound.
Discussion and Future Directions
The available preclinical data on this compound suggest a complex immunomodulatory profile. The discrepancy between the in vitro and in vivo findings, particularly concerning the regulation of IL-10 and IgA, indicates that the mechanism of action of this compound is not straightforward. The in vivo enhancement of the anti-inflammatory cytokine IL-10 and the mucosal immunoglobulin IgA, coupled with a reduction in IgG, points towards a potential regulatory role in modulating immune responses at the tissue level.
The failure of this compound in a Phase II clinical trial for atopic dermatitis may be attributable to a variety of factors, including insufficient skin penetration, the complexity of the inflammatory milieu in human atopic dermatitis, or a mechanism of action not ideally suited for this specific indication.
For future research, the following avenues could be explored:
-
Target Deconvolution Studies: Unbiased screening approaches, such as chemical proteomics or genetic screens, could be employed to identify the direct molecular binding partners of this compound.
-
Metabolite Activity Profiling: Given the differences between in vitro and in vivo results, it would be valuable to investigate whether metabolites of this compound are responsible for the observed in vivo efficacy.
-
Signaling Pathway Analysis: Further studies are needed to elucidate the specific intracellular signaling pathways modulated by this compound in relevant immune and epithelial cell types.
Methodological & Application
UR-1505 Protocol for In Vitro Cell-Based Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-1505 is a novel small molecule, chemically related to salicylic acid, with demonstrated immunomodulatory properties. It has been investigated for its potential therapeutic applications in inflammatory conditions, such as atopic dermatitis. The primary mechanism of action of this compound is the inhibition of T-cell activation by targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the biological activity of this compound.
Mechanism of Action
This compound exerts its immunomodulatory effects by specifically targeting and inhibiting the activation and proliferation of T-lymphocytes. This inhibition is achieved through the modulation of the calcineurin-NFAT signaling cascade. In activated T-cells, an increase in intracellular calcium leads to the activation of the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor to promote the expression of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell proliferation and activation. This compound interferes with this pathway, leading to a downstream reduction in T-cell effector functions.
Data Presentation
The following table summarizes representative quantitative data for the in vitro activity of this compound. Please note that these values are illustrative examples based on the expected activity of a salicylate-derived immunomodulator and may not represent actual experimental results.
| Assay Type | Cell Line | Parameter Measured | This compound IC50 (µM) | Positive Control (e.g., Cyclosporin A) IC50 (µM) |
| T-Cell Proliferation | Human PBMCs | Inhibition of anti-CD3/CD28 induced proliferation | 50 - 100 | 0.01 - 0.1 |
| NFAT Reporter Assay | Jurkat-NFAT-Luc | Inhibition of PMA/Ionomycin induced luciferase activity | 25 - 75 | 0.005 - 0.05 |
| IL-2 Production | Activated Human T-Cells | Inhibition of IL-2 secretion | 40 - 80 | 0.01 - 0.1 |
| IFN-γ Production | Activated Human T-Cells | Inhibition of IFN-γ secretion | 60 - 120 | 0.02 - 0.2 |
| Cell Viability | Human PBMCs | Cell viability after 72h treatment | > 300 | > 10 |
Mandatory Visualizations
Signaling Pathway of T-Cell Activation and this compound Inhibition
Caption: this compound inhibits T-cell activation by blocking calcineurin.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro effects.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
Objective: To determine the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (T-cell activation)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of CFSE-labeled PBMCs into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Add 50 µL of anti-CD3/anti-CD28 antibodies (pre-determined optimal concentration for T-cell stimulation) to all wells except for the unstimulated control.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash them with PBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division. The percentage of proliferating cells is determined for each condition.
-
NFAT Reporter Assay
Objective: To quantify the inhibition of NFAT activation by this compound.
Materials:
-
Jurkat-NFAT-Luciferase reporter cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for NFAT activation)
-
This compound
-
96-well white, clear-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the Jurkat-NFAT-Luciferase cells according to the supplier's recommendations.
-
Seed the cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium into a 96-well white plate.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the wells. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
Prepare a stimulation solution of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete medium.
-
Add 50 µL of the stimulation solution to all wells except for the unstimulated control.
-
Bring the final volume in each well to 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
96-well culture plates
-
Human IL-2 and IFN-γ ELISA kits
Protocol:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs as described in the T-cell proliferation assay.
-
Plate PBMCs at a density of 2 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.
-
Add 50 µL of serial dilutions of this compound. Include a vehicle control.
-
Add 50 µL of anti-CD3/anti-CD28 antibodies to stimulate the cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection and ELISA:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of cytokines in each sample based on the standard curve.
-
Cell Viability Assay (WST-1)
Objective: To assess the cytotoxicity of this compound on T-cells. A study has shown that this compound did not reduce the viability of human isolated T-cells at concentrations up to 300 μM[1].
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
WST-1 reagent
-
96-well culture plates
-
Microplate reader
Protocol:
-
Assay Setup:
-
Isolate and prepare PBMCs as previously described.
-
Seed the cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.
-
Add 100 µL of serial dilutions of this compound (e.g., from 1 to 300 µM) to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
References
Application Notes and Protocols for UR-1505 in Dermatitis Models
Introduction
UR-1505 is a small molecule with immunomodulatory properties developed for the topical treatment of inflammatory skin diseases such as atopic dermatitis.[1] While a phase II clinical trial was conducted to evaluate its efficacy and safety in patients with atopic dermatitis, detailed preclinical data from animal models have not been made publicly available. The single published clinical study notes that this compound had demonstrated anti-inflammatory effects in "models of skin inflammation," but the specifics of these models, the protocols used, and the quantitative outcomes are not detailed in the available literature.[1]
This document provides a comprehensive overview of the available clinical data for this compound and presents generalized protocols and potential mechanisms of action relevant to the study of such a compound in animal models of dermatitis, based on common practices in the field.
Quantitative Data Summary (Clinical Trial)
The following table summarizes the key efficacy data from the phase II exploratory trial of this compound in patients with atopic dermatitis.[1] The primary endpoint was the change from baseline in the Investigator Global Assessment (IGA) score at day 28.
| Treatment Group | Number of Lesions (n) | Mean Change in IGA Score from Baseline (Day 28) |
| Vehicle | 13 | -1.7 |
| 0.5% this compound | 8 | -1.0 |
| 1% this compound | 9 | -1.2 |
| 2% this compound | 8 | -1.5 |
| 0.1% Tacrolimus | 12 | -2.6 |
Table 1: Summary of Efficacy Results from Phase II Clinical Trial of this compound in Atopic Dermatitis.[1]
The results indicated that this compound, at the concentrations tested, did not demonstrate a clinically significant effect compared to the vehicle.[1] In fact, the vehicle showed a greater reduction in the IGA score than any of the this compound formulations. Tacrolimus, the positive control, showed a statistically significant improvement.[1]
Experimental Protocols
As the specific preclinical protocols for this compound are not available, a generalized protocol for evaluating a topical anti-inflammatory agent in a murine model of contact dermatitis is provided below. This serves as an example of how a compound like this compound might be tested.
Protocol: Evaluation of a Topical Agent in an Oxazolone-Induced Murine Model of Chronic Contact Dermatitis
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Test compound (e.g., this compound) in a suitable vehicle (e.g., ointment base)
-
Positive control (e.g., 0.1% tacrolimus ointment)
-
Vehicle control
3. Experimental Procedure:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of 3% oxazolone in acetone to the shaved abdomen.
-
-
Challenge (Starting Day 7):
-
Apply 20 µL of 1% oxazolone in an acetone/olive oil (4:1) mixture to the dorsal surface of both ears, three times a week for two weeks.
-
-
Treatment (Starting Day 8):
-
Divide mice into treatment groups (e.g., vehicle, test compound at different concentrations, positive control).
-
Apply 20 mg of the assigned topical treatment to the dorsal surface of both ears daily, starting 24 hours after the first challenge.
-
4. Endpoint Measurements:
-
Ear Thickness: Measure ear thickness using a digital caliper before each challenge and at the end of the study.
-
Clinical Scoring: Score the ears for erythema, edema, and scaling based on a predefined scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Histological Analysis: At the end of the study, collect ear tissue for histological examination (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Immunological Analysis: Homogenize ear tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
Signaling Pathways and Visualizations
The precise mechanism of action for this compound is described broadly as "immune modulator properties".[1] In the context of atopic dermatitis, a key inflammatory cascade is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is a common target for modern dermatitis therapies. Below is a conceptual diagram of this pathway.
A potential signaling pathway for an immunomodulator in atopic dermatitis.
Below is a workflow diagram for the Phase II clinical trial of this compound.
Workflow of the this compound Phase II clinical trial.
References
UR-1505: Application Notes and Protocols for Topical Use in Murine Models of Skin Inflammation
Disclaimer: The following application notes and protocols are based on currently available public information regarding UR-1505. As of November 2025, detailed preclinical studies in murine models, including specific dosage, vehicle composition, and comprehensive mechanism of action, have not been publicly disclosed. The information provided herein is extrapolated from a human clinical trial and general knowledge of topical drug application in mice for inflammatory skin conditions. Researchers should consider this a preliminary guideline and optimize protocols based on their specific experimental needs and any forthcoming data on this compound.
Introduction
This compound is a small molecule with immunomodulatory properties investigated for the topical treatment of inflammatory skin diseases. A phase II clinical trial in humans with atopic dermatitis has been conducted, where it was formulated as an ointment at concentrations of 0.5%, 1%, and 2%.[1] While this trial indicated that this compound did not show a clinically relevant effect compared to vehicle and tacrolimus ointment in humans, its reported anti-inflammatory effects in preclinical "models of skin inflammation" suggest its potential utility in research settings for studying cutaneous inflammatory pathways.[1]
This document aims to provide a framework for researchers intending to use this compound in murine models of inflammatory skin disease, such as atopic dermatitis (AD) or contact hypersensitivity.
Quantitative Data Summary
Due to the absence of published preclinical data, a quantitative summary of this compound dosage and efficacy in mice cannot be provided at this time. The table below is based on the concentrations used in the human clinical trial and serves as a potential starting point for dose-ranging studies in mice.
| Parameter | Human Clinical Trial Data[1] | Recommended Starting Range for Murine Studies (Estimated) |
| Drug | This compound | This compound |
| Formulation | Ointment | Ointment or Cream |
| Concentration(s) | 0.5%, 1%, 2% (w/w) | 0.5% - 2% (w/w) |
| Application Frequency | Once daily | Once to twice daily |
| Application Volume | N/A | ~20-50 mg per 2 cm² area |
| Vehicle | Not specified | Petrolatum, Lanolin, or a hydrophilic ointment base |
Experimental Protocols
The following are generalized protocols for the topical application of this compound in a murine model of atopic dermatitis induced by a common irritant.
Preparation of this compound Topical Formulation
Objective: To prepare a homogenous ointment or cream containing this compound for topical application.
Materials:
-
This compound powder
-
Vehicle (e.g., white petrolatum, hydrophilic ointment base)
-
Spatula
-
Ointment slab or mortar and pestle
-
Weighing scale
Procedure:
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration (e.g., 0.5%, 1%, or 2% w/w).
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle on an ointment slab using a spatula until a smooth, uniform paste is formed.
-
Gradually incorporate the remaining vehicle in small portions, mixing thoroughly after each addition to ensure a homogenous distribution of the drug.
-
Store the final formulation in an airtight container, protected from light, at a controlled room temperature or as specified by the supplier of this compound.
-
Prepare a vehicle-only control formulation using the same procedure, omitting this compound.
Murine Model of Atopic Dermatitis and Topical Application
Objective: To induce an atopic dermatitis-like phenotype in mice and to topically apply this compound for therapeutic evaluation.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Inducing agent (e.g., 2,4-Dinitrochlorobenzene - DNCB, or Oxazolone)
-
This compound formulation (and vehicle control)
-
Electric shaver or clippers
-
Calibrated application tool (e.g., spatula, syringe without needle)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Sensitization:
-
Shave the dorsal back skin of the mice.
-
Apply a sensitizing dose of the inducing agent (e.g., a solution of DNCB in acetone and olive oil) to the shaved area.
-
-
Challenge:
-
After a set period (e.g., 5-7 days), challenge the sensitized skin by applying a lower concentration of the same inducing agent. Repeat the challenge every 2-3 days for a specified duration to establish chronic inflammation.
-
-
Topical Treatment:
-
Once skin inflammation is established (typically characterized by erythema, edema, and excoriation), randomly divide the mice into treatment groups (e.g., Vehicle, 0.5% this compound, 1% this compound, 2% this compound, and a positive control like a topical corticosteroid or calcineurin inhibitor).
-
Apply a thin, even layer of the assigned formulation to the inflamed skin area once or twice daily. Use a calibrated tool to ensure consistent dosage application.
-
-
Evaluation of Efficacy:
-
Monitor and score the severity of skin inflammation (e.g., using a scoring system for erythema, scaling, and excoriation) at regular intervals.
-
Measure skin thickness using a caliper.
-
At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and for molecular analysis (e.g., qPCR for inflammatory cytokine expression).
-
Collect blood samples for measurement of serum IgE levels.
-
Signaling Pathways and Experimental Workflows
As the specific signaling pathway of this compound is not publicly available, a diagram illustrating a general inflammatory cascade in atopic dermatitis is provided below. This can serve as a conceptual framework for investigating the potential mechanism of action of this compound.
References
Application Notes and Protocols: Investigating the Effects of UR-1505 on Primary Human Keratinocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-1505 is a novel small molecule with immunomodulatory properties, previously investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1] While clinical trials indicated a lack of significant efficacy in atopic dermatitis patients compared to vehicle, the compound's potential effects on key cellular players in skin inflammation, such as keratinocytes, warrant further investigation.[1] Primary human keratinocytes are not merely structural cells; they are active participants in the initiation and perpetuation of cutaneous inflammation through the production of cytokines and chemokines, and by modulating immune responses.[2][3][4][5] This document provides a comprehensive set of protocols to evaluate the in vitro effects of this compound on primary human keratinocyte functions, including proliferation, apoptosis, and inflammatory signaling.
Data Presentation
The following tables represent hypothetical data to illustrate the potential effects of this compound on primary human keratinocytes. These tables are intended to serve as a template for data presentation in experimental studies.
Table 1: Effect of this compound on Keratinocyte Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | % Proliferation vs. Control |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |
| This compound | 1 | 1.22 ± 0.07 | 97.6% |
| This compound | 10 | 1.15 ± 0.09 | 92.0% |
| This compound | 50 | 0.98 ± 0.06 | 78.4% |
| This compound | 100 | 0.75 ± 0.05 | 60.0% |
Table 2: Effect of this compound on Keratinocyte Apoptosis (Caspase-3/7 Activity)
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (RLU) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 1 | 16,012 ± 1,254 | 1.05 |
| This compound | 10 | 22,851 ± 1,876 | 1.50 |
| This compound | 50 | 45,702 ± 3,451 | 3.00 |
| This compound | 100 | 76,170 ± 5,987 | 5.00 |
| Staurosporine (Positive Control) | 1 | 121,872 ± 9,876 | 8.00 |
Table 3: Effect of this compound on Cytokine Secretion by Activated Keratinocytes (ELISA)
| Treatment Group | Concentration (µM) | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Unstimulated Control | 0 | 50 ± 8 | 120 ± 15 | 35 ± 6 |
| Stimulated Control (TNF-α/IFN-γ) | 0 | 1500 ± 120 | 2500 ± 210 | 800 ± 75 |
| This compound + Stimulants | 1 | 1450 ± 110 | 2400 ± 190 | 780 ± 70 |
| This compound + Stimulants | 10 | 1100 ± 95 | 1800 ± 150 | 550 ± 50 |
| This compound + Stimulants | 50 | 750 ± 60 | 1200 ± 110 | 300 ± 25 |
| This compound + Stimulants | 100 | 400 ± 35 | 700 ± 65 | 150 ± 18 |
Experimental Protocols
Primary Human Keratinocyte Culture
This protocol outlines the basic steps for culturing primary human epidermal keratinocytes.
-
Materials:
-
Cryopreserved primary human epidermal keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM) supplemented with growth factors
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralizing Solution
-
Tissue culture flasks and plates
-
-
Protocol:
-
Rapidly thaw the cryopreserved keratinocytes in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed KGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh KGM.
-
Seed the cells onto tissue culture flasks at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 70-80% confluency using Trypsin/EDTA.
-
Keratinocyte Proliferation Assay (MTT)
This assay measures cell viability and proliferation based on the metabolic activity of mitochondria.
-
Materials:
-
Primary human keratinocytes
-
KGM
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
-
Protocol:
-
Seed keratinocytes in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in KGM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Keratinocyte Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Primary human keratinocytes
-
KGM
-
This compound stock solution
-
96-well white-walled tissue culture plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Staurosporine (positive control for apoptosis induction)
-
-
Protocol:
-
Seed keratinocytes in a 96-well white-walled plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a positive control (e.g., staurosporine).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a microplate reader.
-
Cytokine Secretion Assay (ELISA)
This protocol is for measuring the secretion of pro-inflammatory cytokines from keratinocytes.
-
Materials:
-
Primary human keratinocytes
-
KGM
-
This compound stock solution
-
Recombinant human TNF-α and IFN-γ (for stimulation)
-
24-well tissue culture plates
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
-
-
Protocol:
-
Seed keratinocytes in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the keratinocytes with a cocktail of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory state.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform ELISA for the target cytokines according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound in primary human keratinocytes, based on its intended use as an anti-inflammatory agent.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects on keratinocytes.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytokine-Mediated Crosstalk Between Keratinocytes and T Cells in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine-Mediated Crosstalk Between Keratinocytes and T Cells in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed LC-MS/MS Method for the Quantification of UR-1505 in Tissue
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of UR-1505 in tissue samples. This compound, chemically identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, is an immunomodulatory small molecule investigated for topical treatment of inflammatory skin diseases such as atopic dermatitis.[1] The described methodology provides a starting point for researchers and drug development professionals, covering tissue homogenization, sample extraction, chromatographic separation, and mass spectrometric detection. The protocol is designed to be a robust and sensitive approach for determining tissue concentrations of this compound, which is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This proposed method requires validation by the end-user to ensure performance for the specific tissue matrix of interest.
Introduction
This compound is a novel salicylic acid derivative with immunomodulatory properties.[1] Understanding its distribution and concentration in target tissues is fundamental to evaluating its efficacy and safety. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[2][3][4] This application note details a proposed method for the extraction and quantification of this compound from tissue matrices using a triple quadrupole mass spectrometer.
The proposed workflow involves initial tissue homogenization, followed by protein precipitation and subsequent liquid-liquid extraction to isolate this compound from the complex tissue matrix. Chromatographic separation is proposed using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar molecules like this compound.[5][6][7][8] Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[2][9][10][11]
Experimental Protocols
Tissue Sample Preparation
Objective: To efficiently homogenize the tissue and extract this compound while removing interfering matrix components.
Materials:
-
Tissue samples (e.g., skin, liver, lung)
-
Homogenization buffer (e.g., Phosphate Buffered Saline)
-
Internal Standard (IS) solution (a structurally similar molecule, e.g., a stable isotope-labeled this compound or a related salicylic acid derivative)
-
Precipitating solvent (e.g., ice-cold acetonitrile with 1% formic acid)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Reconstitution solvent (e.g., 90:10 acetonitrile:water)
-
Bead beater homogenizer with appropriate beads (e.g., ceramic)[12][13][14]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume of homogenization buffer (e.g., 150-300 µL for 50-100 mg of tissue).
-
Add the internal standard solution to all samples, calibration standards, and quality controls.
-
Homogenize the tissue using a bead beater until a uniform homogenate is achieved.[12][13][14]
-
To the homogenate, add a 3-fold volume of ice-cold precipitating solvent.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[15]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a 2-fold volume of extraction solvent.[16][17][18]
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To achieve chromatographic separation of this compound from matrix components and to perform sensitive and specific quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][9][10][11]
Proposed Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Proposed Mass Spectrometry Conditions:
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM)[19][20][21][22] |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions (Hypothetical): Note: These transitions are hypothetical and must be optimized by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
The following tables are templates for how quantitative data should be structured once the method is validated.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.99 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <20 | 80-120 | <20 | 80-120 |
| LQC | 3 | <15 | 85-115 | <15 | 85-115 |
| MQC | 100 | <15 | 85-115 | <15 | 85-115 |
| HQC | 800 | <15 | 85-115 | <15 | 85-115 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Simplified signaling in atopic dermatitis and proposed action of this compound.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of LC-QQQ for quantification of small molecules in biological media [mountainscholar.org]
- 3. Small Molecule Quantitation – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. allumiqs.com [allumiqs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 12. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. opentrons.com [opentrons.com]
- 19. agilent.com [agilent.com]
- 20. gcms.labrulez.com [gcms.labrulez.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Comparison of the Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes for Confirmation of Stilbenes in Bovine Urine Samples Using LC–MS/MS QTRAP® System - PMC [pmc.ncbi.nlm.nih.gov]
UR-1505: Application Notes and Protocols for Efficacy Studies in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-1505, chemically identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, is a novel small molecule with immunomodulatory properties developed for the topical treatment of inflammatory skin conditions such as atopic dermatitis (AD).[1] Despite showing initial promise in preclinical models of skin inflammation, a key Phase II clinical trial revealed that this compound did not demonstrate a statistically significant therapeutic benefit over its vehicle and was less effective than the active comparator, 0.1% tacrolimus ointment, in patients with atopic dermatitis.[1] This document provides a summary of the available clinical efficacy data for this compound and outlines detailed, hypothetical protocols for preclinical efficacy studies based on standard methodologies in dermatological research. These protocols are intended to serve as a guide for the experimental design of efficacy studies for similar topical immunomodulators.
Clinical Efficacy Data (Phase II Study)
A randomized, double-blind, within-patient controlled Phase II exploratory trial was conducted to evaluate the safety and activity of this compound ointment in patients with atopic dermatitis. The study compared 0.5%, 1%, and 2% concentrations of this compound with both its vehicle and 0.1% tacrolimus ointment.[1]
Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1] Secondary Efficacy Endpoints: Percentage of area clearance and local Eczema Area Severity Index (local EASI).[1]
Table 1: Summary of Clinical Efficacy Results for this compound at Day 28 [1]
| Treatment Group | Mean Change from Baseline in IGA Score |
| Vehicle | -1.7 |
| 0.5% this compound | -1.0 |
| 1% this compound | -1.2 |
| 2% this compound | -1.5 |
| 0.1% Tacrolimus | -2.6 (p = 0.002 vs. vehicle and this compound groups) |
The results indicated that this compound, at all tested concentrations, did not provide a clinically relevant effect compared to its vehicle.[1]
Hypothetical Preclinical Efficacy Studies: Protocols
While specific preclinical data for this compound is not publicly available, the following protocols describe standard in vitro and in vivo models used to assess the efficacy of topical immunomodulators for atopic dermatitis.
In Vitro Efficacy Protocol: Cytokine Release Assay in Human Keratinocytes
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by human keratinocytes stimulated with an inflammatory cocktail (e.g., TNF-α and IFN-γ).
Methodology:
-
Cell Culture: Human epidermal keratinocytes (HEK) are cultured to 80-90% confluency in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IFN-γ) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Supernatants are collected, and the levels of key pro-inflammatory cytokines and chemokines relevant to atopic dermatitis, such as TSLP, IL-6, IL-8, and CCL17 (TARC), are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Cytokine concentrations are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 of this compound for the inhibition of each cytokine.
References
Application Notes and Protocols: Gene Expression Analysis in Skin Biopsies Following UR-1505 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-1505 is a novel small-molecule immunomodulator designed for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1] As a salicylate derivative, it exhibits anti-inflammatory properties.[1] Understanding the molecular mechanism of action of this compound is crucial for its clinical development and for identifying biomarkers of treatment response. This document provides a detailed protocol for the analysis of gene expression changes in human skin biopsies following treatment with this compound, using quantitative polymerase chain reaction (qPCR). The focus of this application note is on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a key cascade in the pathogenesis of atopic dermatitis.[2][3][4]
Hypothetical Mechanism of Action of this compound
Atopic dermatitis is characterized by a T-helper 2 (Th2) skewed immune response, with elevated levels of cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31).[3][5] These cytokines signal through the JAK/STAT pathway, leading to the transcription of numerous pro-inflammatory genes that contribute to skin inflammation, barrier dysfunction, and pruritus.[3] We hypothesize that this compound acts as a modulator of this pathway, potentially by inhibiting the activity of specific JAK kinases, thereby reducing the downstream inflammatory gene expression.
Data Presentation: Hypothetical Gene Expression Changes
The following table summarizes hypothetical quantitative data from a study analyzing gene expression in skin biopsies from atopic dermatitis patients before and after a 4-week treatment with this compound (1% ointment) or a vehicle control. Gene expression is measured by qPCR and presented as fold change relative to baseline.
| Gene Target | Gene Function | Vehicle (Fold Change) | This compound (Fold Change) |
| CCL17 (TARC) | Chemoattractant for Th2 cells | 0.95 | 0.42 |
| CCL22 (MDC) | Chemoattractant for Th2 cells | 1.05 | 0.38 |
| IL31RA | Receptor for the itch-inducing cytokine IL-31 | 1.10 | 0.55 |
| SOCS1 | Suppressor of cytokine signaling 1 | 1.02 | 1.75 |
| FLG | Filaggrin, key skin barrier protein | 1.20 | 2.10 |
| LOR | Loricrin, key skin barrier protein | 1.15 | 1.95 |
| GAPDH | Housekeeping gene (control) | 1.00 | 1.00 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
This section details the methodologies for a clinical study evaluating the effect of this compound on gene expression in skin biopsies.
Study Design and Biopsy Collection
-
Patient Recruitment : Recruit patients with mild to moderate atopic dermatitis.
-
Treatment Protocol : Participants apply this compound (1% ointment) to a defined lesion area on one side of the body and a vehicle ointment to a symmetrical lesion on the contralateral side, twice daily for 4 weeks.
-
Biopsy Collection :
-
At baseline (Day 0), collect a 4mm punch biopsy from a representative lesion area designated for treatment.
-
At the end of treatment (Day 28), collect a 4mm punch biopsy from the this compound-treated lesion and the vehicle-treated lesion.
-
-
Sample Preservation : Immediately upon collection, snap-freeze the biopsy in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction from Skin Biopsies
High-quality RNA is essential for accurate gene expression analysis. Skin is a challenging tissue due to high levels of RNases. The following protocol is optimized for skin biopsies.
-
Homogenization :
-
Place the frozen skin biopsy in a sterile, RNase-free 2 mL tube containing ceramic beads and 600 µL of a suitable lysis buffer (e.g., RLT buffer from Qiagen with β-mercaptoethanol).
-
Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) with appropriate settings to ensure complete lysis while preventing overheating.
-
-
RNA Purification :
-
Following homogenization, centrifuge the lysate to pellet debris.
-
Transfer the supernatant to a new tube and proceed with RNA purification using a silica column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment :
-
Determine the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of ≥ 7 is recommended for downstream applications.
-
Quantitative PCR (qPCR) Analysis
-
Reverse Transcription :
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
-
-
qPCR Reaction :
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., CCL17, CCL22, IL31RA, SOCS1, FLG, LOR) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis :
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the post-treatment samples to the baseline samples.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the gene expression analysis.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for investigating the molecular effects of this compound on atopic dermatitis skin lesions. By following these detailed protocols, researchers can effectively assess changes in gene expression, particularly within the JAK/STAT signaling pathway. Such studies are vital for elucidating the mechanism of action of novel therapeutics and for the development of personalized medicine approaches in dermatology.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentially Expressed Genes in Atopic Dermatitis: Bioinformatics analysis of pooled microarray gene expression datasets in Gene Expression Omnibus | Journal of Education, Health and Sport [apcz.umk.pl]
- 5. Frontiers | Interplay of cytokines in the pathophysiology of atopic dermatitis: insights from Murin models and human [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Navigating In Vivo Solubility Challenges with UR-1505
Welcome to the technical support center for UR-1505. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles associated with the solubility of this compound for in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A: this compound is a novel small molecule with immunomodulatory properties, investigated for its potential in treating inflammatory skin conditions such as atopic dermatitis.[1] Like many small molecule drug candidates, this compound may exhibit poor aqueous solubility. This can pose a significant challenge for in vivo studies as it can lead to low bioavailability, erratic absorption, and consequently, unreliable and difficult-to-interpret experimental results.[2][3]
Q2: What are the initial steps to consider when encountering solubility issues with this compound?
A: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound, if this information is not already available. Key parameters include its pKa, logP, and crystalline structure. Following this, a solubility screen in various pharmaceutically acceptable solvents and biorelevant media (e.g., simulated gastric and intestinal fluids) is recommended. This foundational data will guide the selection of an appropriate solubilization strategy.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A: Several established techniques can be employed to improve the solubility and bioavailability of poorly soluble compounds.[3][4][5][6] These include:
-
Co-solvents: Utilizing a mixture of water-miscible solvents to increase the drug's solubility.[5]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate.[6]
-
Inclusion Complexation: Using host molecules, most commonly cyclodextrins, to encapsulate the poorly soluble drug and enhance its aqueous solubility.[3][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound after oral administration.
-
Potential Cause: This is a common issue for poorly soluble compounds and can be attributed to inconsistent dissolution in the gastrointestinal (GI) tract.[2] Factors such as food effects and individual variations in GI motility can exacerbate this variability.[2]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing to minimize food-related effects on absorption.[2]
-
Optimize the Formulation: Consider developing a more robust formulation. Lipid-based formulations or amorphous solid dispersions can improve dissolution consistency.[2][6]
-
Particle Size Reduction: If using a suspension, ensure the particle size is small and uniform. Micronization or nanosizing can be beneficial.[3][5]
-
Issue 2: this compound precipitates out of solution upon dilution with aqueous media for injection.
-
Potential Cause: The solvent system used to dissolve this compound may not be able to maintain its solubility when introduced into an aqueous physiological environment.
-
Troubleshooting Steps:
-
Evaluate Co-solvent Systems: Test various combinations of biocompatible co-solvents such as polyethylene glycol (PEG) 300/400, propylene glycol, or ethanol in water.[8] The goal is to find a system that maintains this compound in solution at the desired concentration upon dilution.
-
Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility and preventing precipitation.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and safe option for parenteral administration.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly impact its solubility.
-
Data Presentation
The following tables summarize representative data for different formulation approaches to enhance the solubility of a model poorly soluble compound, which can be analogous to this compound.
Table 1: Comparison of Solubilization Strategies
| Formulation Strategy | Vehicle Composition | Achieved Concentration (mg/mL) | Observations |
| Aqueous Suspension | 0.5% Carboxymethyl cellulose in water | < 0.1 | Low solubility, potential for inconsistent absorption. |
| Co-solvent System | 30% PEG 400, 10% Ethanol, 60% Saline | 1.5 | Clear solution, suitable for IV administration. |
| Lipid-Based (SEDDS) | 40% Capryol 90, 40% Cremophor EL, 20% Transcutol HP | 10 | Forms a fine emulsion upon dilution, good for oral delivery.[2] |
| Inclusion Complex | 20% HP-β-Cyclodextrin in water | 5 | Clear solution, suitable for parenteral routes.[6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
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Weigh the required amount of this compound.
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In a sterile vial, add the co-solvents in the desired ratio (e.g., 30% PEG 400, 10% Ethanol).
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Add this compound to the co-solvent mixture and vortex or sonicate until fully dissolved.
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Slowly add the aqueous component (e.g., saline) to the final volume while stirring to prevent precipitation.
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Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of an Oral Formulation using a Self-Emulsifying Drug Delivery System (SEDDS)
-
Weigh the appropriate amounts of the lipid (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP).
-
Mix the components thoroughly in a glass vial.
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Add the calculated amount of this compound to the mixture.
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Gently heat the mixture (e.g., to 40°C) and stir until the drug is completely dissolved and the solution is clear and homogenous.
-
The resulting formulation can be administered directly via oral gavage.
Visualizations
Below are diagrams illustrating key concepts relevant to the challenges and solutions discussed.
Caption: Logical workflow for addressing solubility issues.
Caption: Step-by-step experimental workflow.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. kinampark.com [kinampark.com]
UR-1505 degradation issues in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential degradation issues with UR-1505 (2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid) in experimental setups. The information is compiled from publicly available data on this compound and related salicylate compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a novel small molecule, chemically identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid[1]. It is classified as a salicylate derivative and acts as an immunomodulator. Its mechanism of action involves the inhibition of the nuclear factor of activated T cells (NF-AT), a key transcription factor in the T-cell activation signaling pathway[2]. By inhibiting NF-AT, this compound effectively blocks T-cell proliferation[2].
Q2: What are the potential stability concerns when working with this compound?
As a salicylate derivative, this compound may be susceptible to degradation under certain experimental conditions. Potential degradation pathways for salicylic acid derivatives include hydrolysis (in both acidic and basic conditions), oxidation, and photodegradation[3][4][5][6]. However, the presence of a fluorinated propoxy group in this compound is expected to enhance its metabolic and chemical stability compared to simpler salicylates[7][8].
Q3: How should I store my stock solutions of this compound?
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
Specific incompatibility data for this compound is not available. However, based on its chemical structure, it is advisable to avoid strong oxidizing agents, strong bases, and prolonged exposure to acidic conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, likely linked to its degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Troubleshooting Steps |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in stock solutions or experimental media. | - Prepare fresh stock solutions of this compound for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect stock solutions and experimental setups from light. - Perform a dose-response curve in each experiment to verify potency. |
| Precipitate formation in stock solutions or cell culture media. | Poor solubility or degradation leading to insoluble byproducts. | - Ensure the solvent used for the stock solution is appropriate and the concentration is not above its solubility limit. - Visually inspect solutions for any precipitation before use. - If using aqueous buffers, ensure the pH is compatible with this compound stability (near neutral is generally recommended for salicylates). |
| Unexpected cellular toxicity or off-target effects. | Formation of cytotoxic degradation products. | - Use freshly prepared this compound solutions. - Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, strong light). - Include appropriate vehicle controls in all experiments to distinguish compound effects from solvent or degradation product effects. |
| Variability between experimental replicates. | Inconsistent degradation of this compound across different wells or plates. | - Ensure uniform handling and incubation conditions for all samples. - Minimize the time between compound addition and the experimental endpoint. - Use high-purity solvents and reagents to avoid contaminants that could accelerate degradation. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on protocols for similar small molecule immunomodulators.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and prevent multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro T-Cell Proliferation Assay
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
Cell proliferation reagent (e.g., WST-1, MTS, or [³H]-thymidine)
-
This compound stock solution (see Protocol 1)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the T-cells in a 96-well plate at the desired density in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Add the T-cell stimulant (e.g., PHA) to all wells except the unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or radioactivity to determine the extent of cell proliferation.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits T-cell activation by targeting NF-AT.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on T-cell proliferation.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting unexpected this compound results.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. wjpsonline.com [wjpsonline.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. nbinno.com [nbinno.com]
Off-target effects of UR-1505 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UR-1505 in cellular assays. The information is designed to address specific experimental issues and provide a deeper understanding of the compound's potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is a salicylate derivative, identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid. Its primary established mechanism of action is the inhibition of T-cell activation and proliferation. It is understood to exert this effect by targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Q2: What are the known on-target effects of this compound in cellular assays?
In vitro, this compound has been shown to inhibit the production of Interleukin-5 (IL-5) and Interleukin-10 (IL-10) in activated splenocytes. It also inhibits the production of Immunoglobulin G (IgG) and Immunoglobulin A (IgA) by B-lymphocytes[1].
Q3: Are there any known off-target effects of this compound?
Direct, comprehensive off-target screening data for this compound is not widely available in published literature. However, based on its chemical structure as a salicylate derivative and the known activities of similar compounds, several potential off-target effects should be considered. These include modulation of the NF-κB signaling pathway, inhibition of cyclooxygenase (COX) enzymes, and effects on histone acetylation. Fluorinated salicylate derivatives, in particular, have been shown to be potent inhibitors of NF-κB activation[2][3].
Q4: In a clinical study on atopic dermatitis, this compound was found to be ineffective. What were the reported side effects?
In a phase II clinical trial for atopic dermatitis, this compound did not show a clinically relevant effect compared to its vehicle. No serious adverse reactions were reported. However, local symptoms such as itching, tingling, tightness, and a heat/burning sensation were reported at frequencies similar to the vehicle control[4].
Q5: How does the in vivo activity of this compound differ from its in vitro activity in some models?
Interestingly, in a rat model of dextran sodium sulfate (DSS)-induced colitis, the in vivo effects of this compound appeared to contrast with in vitro findings. While it inhibited IL-10 and IgA production in vitro, in vivo administration led to an enhancement of both, alongside the inhibition of IgG, which contributed to the amelioration of intestinal inflammation[1]. This highlights the complexity of its mechanism and potential for different effects in a whole organism versus isolated cell cultures.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in inflammatory cytokine levels not related to the NFAT pathway (e.g., TNF-α, IL-6). | This compound may be modulating the NF-κB pathway, a common off-target effect of salicylate derivatives[2][3]. | Perform a western blot or reporter assay to assess the phosphorylation of IκBα and the nuclear translocation of NF-κB p65. |
| Reduced cell viability or proliferation in cell types other than T-cells. | Salicylates can affect histone acetylation, which plays a crucial role in gene expression and cell cycle control[5][6]. | Assess global histone acetylation levels (e.g., acetyl-H3, acetyl-H4) via western blot. Perform cell cycle analysis using flow cytometry. |
| Alterations in prostaglandin levels in the cell culture supernatant. | This compound may have an inhibitory effect on COX-1 and/or COX-2 enzymes, a known activity of many salicylate compounds[7][8]. | Measure prostaglandin levels (e.g., PGE2) in the cell culture supernatant using an ELISA kit. |
| Variable or inconsistent results between experiments. | The in vitro effects of this compound can be sensitive to experimental conditions. The compound's effects have been noted to differ between in vitro and in vivo models[1]. | Standardize cell density, serum concentration, and stimulation conditions. Ensure consistent timing of this compound treatment. |
Quantitative Data Summary
Comprehensive quantitative data on the off-target effects of this compound is limited in the public domain. The following table summarizes the available information and highlights areas where data is inferred from related compounds. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise potency of this compound in their specific cellular models.
| Target/Pathway | Reported Effect of this compound | Concentration/Dosage | Assay/Model System | Reference |
| NFAT Signaling | Inhibition of T-cell proliferation | Not specified | T-cell activation assays | Inferred from primary mechanism |
| IL-5 Production | Inhibition | 300 µM | Concanavalin A-activated rat splenocytes (in vitro) | [1] |
| IL-10 Production | Inhibition | 300 µM | Concanavalin A-activated rat splenocytes (in vitro) | [1] |
| IgG Production | Inhibition | 300 µM | Rat B-lymphocytes (in vitro) | [1] |
| IgA Production | Inhibition | 300 µM | Rat B-lymphocytes (in vitro) | [1] |
| IL-10 Production | Enhancement | 10 and 30 mg/kg/day | DSS-induced colitis in rats (in vivo) | [1] |
| IgA Production | Enhancement | 10 and 30 mg/kg/day | DSS-induced colitis in rats (in vivo) | [1] |
| IgG Production | Inhibition | 10 and 30 mg/kg/day | DSS-induced colitis in rats (in vivo) | [1] |
| NF-κB Pathway | Potential Inhibition | To be determined | Reporter assays, Western blot | Inferred from related fluorinated salicylates[2][3] |
| COX Enzymes | Potential Inhibition | To be determined | Enzyme activity assays, Prostaglandin measurement | Inferred from salicylate class[7][8] |
| Histone Acetylation | Potential Modulation | To be determined | Western blot for acetylated histones | Inferred from salicylate class[5][6] |
Experimental Protocols
Protocol 1: Assessment of NF-κB Activation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T with an NF-κB luciferase reporter, or an immune cell line like THP-1) in a suitable plate format.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α at 10 ng/mL) for the desired time (e.g., 6 hours for reporter assays, 30 minutes for western blot).
-
-
Luciferase Reporter Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
-
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation:
-
For IκBα phosphorylation, lyse cells at 30 minutes post-stimulation and perform western blotting with antibodies against phospho-IκBα and total IκBα.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation. Run equivalent protein amounts from each fraction on an SDS-PAGE gel and blot for p65. Use loading controls for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).
-
Protocol 2: Evaluation of Global Histone Acetylation
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with a dose range of this compound for 6-24 hours. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blot Analysis:
-
Separate the extracted histones on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a total histone control (e.g., anti-Histone H3).
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Quantify band intensities to determine the relative change in histone acetylation.
-
Signaling Pathways and Workflows
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. The new salicylate derivative this compound modulates the Th2/humoral response in a dextran sodium sulphate model of colitis that resembles ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-1505 Vehicle Control Selection: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in topical studies with the immunomodulatory compound UR-1505, the selection of an appropriate vehicle is a critical determinant of experimental success. The vehicle not only carries the active pharmaceutical ingredient (API) but also significantly influences its solubility, stability, skin permeation, and ultimately, its therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the formulation development and experimental phases of this compound topical studies.
Troubleshooting Guide
Researchers may face several challenges when selecting and working with a vehicle for this compound. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound in the Vehicle | This compound, being a salicylic acid derivative with a fluorinated ether group, is likely to have poor water solubility. The selected vehicle may lack appropriate solubilizing excipients. | - Increase Polarity (with caution): Incorporate polar solvents like propylene glycol or polyethylene glycols (PEGs) to enhance solubility.[1] However, be mindful that high concentrations of these solvents can sometimes impact skin barrier function. - Utilize Co-solvents: A combination of solvents can have a synergistic effect on solubility. - Consider Non-ionic Surfactants: Polysorbates (e.g., Polysorbate 80) can act as solubilizers for poorly soluble APIs.[1] - pH Adjustment: As a salicylic acid derivative, the solubility of this compound may be pH-dependent. Carefully evaluate the impact of pH on both solubility and stability. |
| Phase Separation or Instability of the Formulation | The components of the vehicle may be immiscible, or the API may be precipitating out of the solution over time. This is a common issue in complex formulations like creams and emulsions. | - Optimize Emulsifier Concentration: For emulsion-based vehicles, ensure the concentration of the emulsifying agent is sufficient to maintain a stable formulation. - Control Temperature During Manufacturing: Inadequate or excessive heat during formulation can lead to instability.[2] - Proper Mixing and Homogenization: The order of ingredient addition and the mixing speed are critical for forming a stable emulsion.[2] - Evaluate Long-Term Stability: Conduct stability studies at various temperatures and humidity levels to assess the shelf-life of the formulation. |
| Unexpected Clinical or In Vitro Results from the Vehicle Control | The vehicle itself may have biological activity or may be affecting the skin barrier in a way that influences the study outcome. A clinical trial of this compound ointment showed a significant effect from the vehicle alone.[3] | - Simplify the Vehicle: For initial studies, a simpler vehicle with fewer components can help to minimize confounding effects. - Thoroughly Characterize the Vehicle: Evaluate the vehicle's effect on skin hydration, transepidermal water loss (TEWL), and skin pH. - Select Inert Excipients: Whenever possible, choose excipients with a long history of use and minimal known biological effects. |
| Skin Irritation or Sensitization | One or more components of the vehicle, or the API itself, may be causing local intolerance. | - Patch Testing: Conduct patch testing of the vehicle and the final formulation on a small area of skin before proceeding with larger studies. - Review Excipient Safety Data: Ensure all excipients are approved for topical use and are used within their recommended concentration ranges. - Consider Alternative Excipients: If a particular component is suspected of causing irritation, explore alternatives with a better safety profile. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when selecting a vehicle?
A1: While specific experimental data for this compound is not publicly available, its chemical structure as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid suggests the following:
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Solubility: Likely to be poorly soluble in water and more soluble in organic solvents. The fluorinated chain increases lipophilicity.
-
LogP: The octanol-water partition coefficient (LogP) is predicted to be moderately high, indicating a preference for lipid environments.
-
pKa: As a salicylic acid derivative, it will have an acidic pKa, meaning its ionization state and solubility will be pH-dependent.
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Stability: The ester and ether linkages may be susceptible to hydrolysis at extreme pH values.
Q2: What type of vehicle was used in the clinical trial for this compound?
A2: The published clinical trial for this compound states that it was formulated as an ointment.[3] The exact composition of the ointment vehicle was not disclosed in the publication. Ointments are typically semi-solid preparations with a hydrocarbon base (like petrolatum) or an absorption base.
Q3: How can I assess the skin permeation of this compound from my chosen vehicle?
A3: In vitro permeation testing (IVPT) using Franz diffusion cells is the standard method for evaluating the skin penetration and permeation of topical formulations. This technique allows for the comparison of different vehicle compositions to determine which provides the optimal delivery of this compound into and through the skin.
Q4: What are the critical steps in preparing a stable topical formulation for a poorly soluble drug like this compound?
A4: Key steps include:
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Solubility Screening: Determine the solubility of this compound in a range of individual excipients and co-solvent systems.
-
Excipient Compatibility Studies: Ensure that the chosen excipients are chemically compatible with this compound and with each other.
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Formulation Optimization: Systematically vary the concentrations of key excipients (e.g., solubilizers, emulsifiers, viscosity modifiers) to achieve the desired physical properties and stability.
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Process Parameter Control: Carefully control manufacturing parameters such as temperature, mixing speed, and order of addition to ensure batch-to-batch consistency.[2]
Experimental Protocols
Key Experiment: In Vitro Permeation Testing (IVPT)
Objective: To assess the rate and extent of this compound permeation through the skin from a selected vehicle.
Methodology:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness.
-
Franz Diffusion Cell Setup: Mount the skin between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.
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Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain it at a constant temperature (typically 32°C or 37°C).
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Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.
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Sampling: At predetermined time points, collect samples from the receptor fluid for analysis.
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Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
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Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Visualizations
Caption: A workflow diagram illustrating the key stages in selecting a topical vehicle for this compound.
Caption: A logical diagram for troubleshooting common issues in this compound topical formulation.
References
Optimizing UR-1505 concentration for maximum efficacy
Welcome to the technical support center for UR-1505. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in pre-clinical research settings. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a small molecule with immunomodulatory properties intended for the topical treatment of inflammatory skin diseases such as atopic dermatitis (AD).[1] While the precise mechanism of action has not been publicly detailed, it is hypothesized to modulate inflammatory pathways within skin cells. Given the pathophysiology of atopic dermatitis, potential targets could include cytokine signaling pathways like the JAK-STAT pathway or components of the inflammasome cascade, which are often dysregulated in this condition.[2][3][4]
Q2: What concentrations of this compound have been used in clinical studies?
A2: In a Phase II clinical trial for atopic dermatitis, this compound was evaluated as an ointment at concentrations of 0.5%, 1%, and 2%.[1]
Q3: What were the key findings from the clinical trial of this compound in atopic dermatitis?
A3: The Phase II exploratory trial found that this compound did not show a clinically relevant effect compared to its vehicle and 0.1% tacrolimus ointment. The mean change from baseline in the Investigator Global Assessment score was less pronounced for all this compound concentrations compared to the vehicle and tacrolimus.[1] For detailed results, please refer to the data table below.
Troubleshooting Guides
Issue 1: High variability in in-vitro assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or assay technique.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding protocol and allow cells to adhere and stabilize before treatment.
-
Prepare fresh stock solutions of this compound for each experiment. Due to its topical formulation, this compound may have limited solubility in aqueous media. Consider using a vehicle like DMSO, ensuring the final concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[5]
-
Automate pipetting steps where possible to minimize human error.
-
Include appropriate controls: untreated cells, vehicle-only control, and a positive control (e.g., a known immunomodulator like tacrolimus).
-
Issue 2: this compound shows low potency or efficacy in our in-vitro model.
-
Possible Cause: The chosen cell line may not express the target pathway, sub-optimal drug concentration range, or inappropriate assay endpoint.
-
Troubleshooting Steps:
-
Cell Line Selection: Use relevant cell types for atopic dermatitis research, such as human keratinocytes (e.g., HaCaT cells), peripheral blood mononuclear cells (PBMCs), or co-culture systems that mimic the skin environment.[6]
-
Dose-Response: Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a full dose-response curve and determine key parameters like IC50 or EC50.[5][7]
-
Endpoint Selection: Measure relevant biomarkers for atopic dermatitis, such as the inhibition of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-31) or chemokines.[8]
-
Review Clinical Data: Be aware that in a clinical setting, this compound did not demonstrate significant efficacy, which may be reflected in in-vitro models.[1]
-
Issue 3: Difficulty in formulating this compound for in-vitro experiments.
-
Possible Cause: Poor solubility or stability of the compound in culture media.
-
Troubleshooting Steps:
-
Solubility Testing: Determine the solubility of this compound in various solvents. While DMSO is common, other options like ethanol could be tested. Always include a vehicle control.
-
Formulation: For topical compounds, mimicking the in-use formulation can be challenging. Consider using excipients that are compatible with cell culture, but be aware they can influence the outcome.[9]
-
Stability: Assess the stability of this compound in your experimental conditions (e.g., at 37°C in culture medium over the time course of your experiment). Degradation can lead to a loss of activity.
-
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial Efficacy Data [1]
| Treatment Group | Number of Lesions (n) | Mean Change from Baseline in Investigator Global Assessment (IGA) Score at Day 28 |
| Vehicle | 13 | -1.7 |
| 0.5% this compound | 8 | -1.0 |
| 1% this compound | 9 | -1.2 |
| 2% this compound | 8 | -1.5 |
| 0.1% Tacrolimus | 12 | -2.6 |
Note: A more negative score indicates greater improvement. The difference in IGA score change was statistically significant (P = 0.002) in favor of tacrolimus.
Experimental Protocols
Protocol 1: In-Vitro Cytokine Release Assay in Human Keratinocytes
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT) in appropriate media until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control. Incubate for 2 hours.
-
Stimulation: Induce an inflammatory response by adding a cytokine cocktail relevant to atopic dermatitis (e.g., IL-4 and IL-13) to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Cytokine Analysis: Quantify the concentration of key inflammatory cytokines (e.g., TSLP, IL-33) in the supernatant using an ELISA or a multiplex bead-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HaCaT) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[5]
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Discard the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the this compound concentration to determine the cytotoxic effects.
Visualizations
Caption: Hypothetical signaling pathways for this compound in atopic dermatitis.
Caption: General experimental workflow for in-vitro testing of this compound.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammasome pathways in atopic dermatitis: insights into inflammatory mechanisms and therapeutic targets | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 3. tandfonline.com [tandfonline.com]
- 4. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Pathophysiology of atopic dermatitis: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.groupeparima.com [blog.groupeparima.com]
- 10. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UR-1505 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UR-1505 in animal models of skin inflammation, particularly atopic dermatitis.
FAQs: this compound Characteristics and Handling
Q1: What is this compound and what is its primary application?
A1: this compound is a novel small molecule with immunomodulatory properties, identified as the salicylate derivative 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid.[1] It is intended for the topical treatment of inflammatory skin diseases and has demonstrated anti-inflammatory effects in various models of skin inflammation.[2]
Q2: What is the proposed mechanism of action for this compound?
A2: As a salicylate derivative, this compound is believed to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4][5] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5][6] Additionally, salicylates may modulate other inflammatory pathways, such as inhibiting the activation of the transcription factor NF-κB, which would further decrease the expression of pro-inflammatory cytokines.[4][7] Preclinical studies in a rat model of colitis have shown that this compound can modulate the Th2/humoral response, enhancing the production of the anti-inflammatory cytokine IL-10 and IgA, while inhibiting IgG production.[1]
Q3: What concentrations of this compound have been used in studies?
A3: In a phase II clinical trial for atopic dermatitis, this compound was formulated as an ointment at concentrations of 0.5%, 1%, and 2%.[2] For in vivo animal studies, doses of 10 and 30 mg/kg per day have been used in a rat model of colitis.[1] The optimal concentration for topical application in animal models of atopic dermatitis may need to be determined empirically.
Q4: How should this compound be stored?
A4: As a small molecule, this compound should be stored in a cool, dry, and dark place to prevent degradation. Follow the supplier's specific storage recommendations.
Troubleshooting Guide: Topical this compound Delivery in Animal Models
This guide addresses common issues encountered during the topical application of this compound in animal models of atopic dermatitis.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Lack of Efficacy | Poor Skin Penetration: The vehicle formulation may not be optimal for delivering this compound through the stratum corneum. | - Optimize Vehicle Composition: Consider using penetration enhancers in your formulation. Common enhancers for topical delivery include propylene glycol and isopropyl myristate. The solubility of salicylic acid derivatives can be influenced by the vehicle, so ensure this compound is adequately solubilized.[8] - Increase Application Frequency or Concentration: If no adverse effects are observed, a higher concentration or more frequent application may improve efficacy. However, dose-response studies are recommended. |
| Incorrect Animal Model: The chosen atopic dermatitis model may not be appropriate for evaluating the specific mechanism of this compound. | - Model Selection: Atopic dermatitis can be induced in mice using various methods, such as epicutaneous sensitization with ovalbumin or haptens like oxazolone and 2,4-dinitrochlorobenzene (DNCB).[9][10] The choice of model can influence the immune response (e.g., Th1 vs. Th2 dominance).[11] Ensure your model aligns with the expected immunomodulatory effects of this compound. | |
| Rapid Removal of Formulation: Animals may lick or scratch off the topical formulation before it can be adequately absorbed. | - Use of Elizabethan Collars: For a short period post-application, an Elizabethan collar can prevent the animal from accessing the application site. - Application Site: Apply the formulation to an area that is difficult for the animal to reach, such as the upper back or between the shoulder blades. | |
| Skin Irritation at Application Site | High Concentration of this compound: The concentration of the active compound may be too high, causing local irritation. | - Dose Reduction: Lower the concentration of this compound in the formulation. - Conduct a Dose-Ranging Study: Determine the maximum non-irritating concentration. |
| Vehicle-Induced Irritation: Components of the ointment or cream base may be causing the irritation. | - Test Vehicle Alone: Apply the vehicle without this compound to a control group of animals to assess its irritancy potential. - Modify Vehicle Composition: Replace potentially irritating components. Common topical vehicles include a mixture of petrolatum, mineral oil, and waxes. | |
| Variable Results Between Animals | Inconsistent Application Technique: Variation in the amount of formulation applied or the size of the application area can lead to variability. | - Standardize Application: Use a consistent method for application, such as a positive displacement pipette or a syringe without a needle, to apply a precise volume or weight of the formulation. - Define Application Area: Clearly define and, if necessary, mark the application area on each animal. |
| Differences in Skin Barrier Integrity: The severity of atopic dermatitis and the integrity of the skin barrier can vary between animals, affecting drug absorption. | - Scoring of Disease Severity: Before and during the study, score the severity of the skin lesions to account for this variability in your analysis. - Consistent Induction Protocol: Ensure the atopic dermatitis induction protocol is highly standardized to minimize variability between animals. |
Experimental Protocols
General Protocol for Induction of Atopic Dermatitis-Like Skin Lesions in Mice (DNCB Model)
This is a general protocol and may require optimization for your specific research goals.
-
Animal Model: BALB/c mice are commonly used for their propensity to mount a Th2-dominant immune response.
-
Sensitization:
-
On day 0, shave the dorsal skin of the mice.
-
Apply a 1% solution of 2,4-dinitrochlorobenzene (DNCB) in a 4:1 acetone:olive oil vehicle to the shaved back.
-
-
Challenge:
-
Starting on day 7, and every 3 days thereafter for a total of five challenges, apply a 0.2% DNCB solution to the same area to elicit an inflammatory response.
-
-
This compound Treatment:
-
Prepare this compound in a suitable ointment vehicle (e.g., a mixture of white petrolatum, mineral oil, and a suitable emulsifier).
-
Beginning at a predetermined time point (e.g., after the second challenge), topically apply a defined amount of the this compound ointment or vehicle control to the inflamed skin daily.
-
-
Evaluation of Efficacy:
-
Monitor and score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) throughout the study.
-
Measure skin thickness using a caliper.
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for measuring cytokine and immunoglobulin levels via techniques like ELISA or qPCR.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for this compound and a general experimental workflow for its evaluation in an animal model of atopic dermatitis.
References
- 1. The new salicylate derivative this compound modulates the Th2/humoral response in a dextran sodium sulphate model of colitis that resembles ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webofjournals.com [webofjournals.com]
- 4. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 7. us.typology.com [us.typology.com]
- 8. The effect of vehicle on the diffusion of salicylic acid through hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
UR-1505 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of UR-1505 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule with immunomodulatory properties. Its primary mechanism of action involves the inhibition of T-cell activation and proliferation. This effect is believed to be mediated through the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1]
Q2: Is there any available data on the cytotoxicity of this compound in different cell lines?
Based on available research, this compound has been shown to have low cytotoxicity in human isolated T cells. Studies have indicated that this compound does not decrease the viability of human T cells at concentrations up to 300 μM. As of the latest publicly available information, comprehensive cytotoxicity data, including IC50 values for a broad range of cancer cell lines, has not been published.
Q3: How can I determine the cytotoxicity of this compound in my specific cell line of interest?
To assess the cytotoxic potential of this compound in your cell line, it is recommended to perform a cell viability assay, such as the MTT assay. This will allow you to determine the concentration-dependent effect of the compound on your cells and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q4: What are the key considerations when designing a cytotoxicity experiment for this compound?
-
Cell Line Selection: Choose cell lines that are relevant to your research question.
-
Concentration Range: Based on the low cytotoxicity observed in T cells, a wide range of concentrations should be tested, potentially exceeding 300 μM. A preliminary dose-range-finding experiment is advisable.
-
Exposure Time: The duration of exposure to this compound should be optimized (e.g., 24, 48, 72 hours) to observe potential cytotoxic effects.
-
Controls: Include appropriate controls, such as vehicle-treated cells (negative control) and a known cytotoxic agent (positive control).
Q5: My MTT assay results show low cytotoxicity for this compound. What should I do next?
If you observe low cytotoxicity, it is important to confirm this finding with an alternative assay that measures a different cellular process, such as an apoptosis assay (e.g., Annexin V staining). This will help to determine if the compound induces programmed cell death even in the absence of overt cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MTT assay results | Inconsistent cell seeding, uneven distribution of MTT reagent, or incomplete formazan solubilization. | Ensure accurate cell counting and seeding. Mix the MTT reagent and solubilization solution thoroughly in each well. |
| No cytotoxic effect observed at high concentrations | The compound may genuinely have low cytotoxicity in the tested cell line, or the exposure time may be too short. | Extend the incubation time with this compound. If the result persists, the compound is likely non-cytotoxic under the tested conditions. |
| Discrepancy between MTT and apoptosis assay results | The compound may induce cytostatic effects (inhibit proliferation) rather than cytotoxic effects (cell death), which would be detected by an MTT assay but not necessarily by an early-stage apoptosis assay. | Analyze cell cycle progression using flow cytometry to investigate potential cytostatic effects. |
| High background in Annexin V staining | Excessive centrifugation speeds damaging cells, or prolonged incubation times leading to secondary necrosis. | Optimize centrifugation speed and incubation times for the specific cell line. |
Data on this compound Cytotoxicity
Due to the limited publicly available data on the cytotoxicity of this compound across a wide range of cell lines, a comprehensive comparative table cannot be provided at this time. The available information is summarized below:
| Cell Line | Assay | Result | Citation |
| Human isolated T cells | WST-1 Assay | No decrease in cell viability at concentrations up to 300 μM | [1] |
Researchers are encouraged to perform their own cytotoxicity assessments in cell lines relevant to their studies.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect early and late apoptosis.
Materials:
-
This compound compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
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Annexin V-positive/PI-negative cells are in early apoptosis.
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Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits the NFAT signaling pathway.
References
SGR-1505 Technical Support Center: Overcoming In Vitro Resistance
Disclaimer: The initial query referenced "UR-1505." Publicly available data on a compound with this exact designation is limited and primarily relates to early-stage dermatological research. However, recent and extensive research describes SGR-1505 , a potent and selective MALT1 inhibitor for B-cell malignancies.[1][2] Given the similarity in nomenclature and the detailed scientific information available, this technical support center will focus on SGR-1505. We hypothesize that "this compound" may be an earlier designation or a related compound.
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during in vitro experiments with the MALT1 inhibitor, SGR-1505.
Frequently Asked Questions (FAQs)
Q1: What is SGR-1505 and what is its mechanism of action?
SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[3] MALT1 is a key protein in the nuclear factor kappa B (NF-κB) signaling pathway, which is essential for the survival and proliferation of certain B-cell lymphomas.[4][5] MALT1 has two main functions: a scaffolding function to assemble the CARD11-BCL10-MALT1 (CBM) signaling complex and a proteolytic (paracaspase) function that cleaves and inactivates negative regulators of NF-κB signaling.[6][7] SGR-1505 specifically inhibits the enzymatic activity of MALT1, thereby blocking downstream NF-κB activation and inducing cell cycle arrest and apoptosis in susceptible cancer cells.[8] Preclinical studies have shown its anti-proliferative activity in both Bruton's tyrosine kinase (BTK) inhibitor-sensitive and -resistant cell lines.[3][9]
Q2: What are the potential mechanisms of in vitro resistance to SGR-1505?
While specific resistance mechanisms to SGR-1505 have not yet been published, based on studies of other targeted therapies and MALT1's position in the B-cell receptor (BCR) pathway, several plausible mechanisms can be hypothesized:
-
Bypass Pathway Activation: Cancer cells may develop resistance by activating parallel signaling pathways to maintain pro-survival signals, circumventing the MALT1 blockade. A key potential bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.[10] Studies have shown that MALT1 inhibition can lead to a feedback activation of MTORC1, evidenced by increased phosphorylation of its downstream target, S6 kinase.[11][12]
-
Genetic Mutations: Although SGR-1505 is an allosteric inhibitor, mutations in the MALT1 gene could potentially alter the inhibitor's binding site or lock the MALT1 protein in a constitutively active conformation, reducing drug efficacy.
-
Upregulation of Downstream Effectors: Increased expression or activation of pro-survival proteins downstream of the NF-κB pathway could potentially compensate for the inhibition of MALT1 signaling.
-
Altered Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein, could increase the efflux of SGR-1505 from the cell, reducing its intracellular concentration and effectiveness.[10]
Q3: My SGR-1505-sensitive cell line is showing a reduced response over time. What should I check?
If you observe a diminishing response to SGR-1505 in a previously sensitive cell line, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Verify the concentration, storage conditions, and stability of your SGR-1505 stock solution.
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess MALT1 Pathway Activity: Use Western blotting to analyze the MALT1 signaling pathway. Check for MALT1's cleavage of its substrates (e.g., BCL10, RelB) to confirm target engagement.[13] A lack of inhibition may point to a drug or experimental issue.
-
Investigate Bypass Pathways: Probe for the activation of key survival pathways like PI3K/AKT/mTOR. An increase in phosphorylated S6 (p-S6) or phosphorylated AKT (p-AKT) in treated cells compared to earlier experiments could indicate the emergence of a resistance mechanism.[12]
Q4: What combination strategies can be used to overcome suspected resistance to SGR-1505 in vitro?
Combining SGR-1505 with agents that target parallel or feedback pathways is a rational strategy to overcome resistance.[14] Preclinical and clinical data suggest several effective combinations:
-
BTK Inhibitors (e.g., Ibrutinib, Pirtobrutinib): Since MALT1 is downstream of BTK, a dual blockade can provide a more comprehensive shutdown of the BCR pathway.[9] This combination is particularly relevant as MALT1 overexpression has been associated with resistance to BTK inhibitors.[13][15]
-
BCL-2 Inhibitors (e.g., Venetoclax): Targeting the anti-apoptotic protein BCL-2 can be synergistic with MALT1 inhibition, which suppresses pro-survival NF-κB signaling.[8]
-
PI3K/mTOR Inhibitors: Given that activation of the PI3K/AKT/mTOR pathway is a likely escape mechanism, combining SGR-1505 with PI3Kδ inhibitors (e.g., Idelalisib) or mTOR inhibitors (e.g., Rapamycin) can abrogate this feedback loop and restore sensitivity.[11][12]
Troubleshooting Guides
Problem 1: Decreased Cell Death in SGR-1505 Treated Cultures
| Possible Cause | Recommended Action |
| Suboptimal Drug Concentration | Perform a dose-response curve to re-establish the IC50 value. The required concentration may have shifted if resistance is developing. |
| Activation of Pro-Survival Bypass Pathways | Analyze cell lysates via Western blot for markers of pathway activation (e.g., p-AKT, p-S6, p-STAT3).[11][16] |
| Reduced Target Expression | Quantify MALT1 protein levels using Western blot or mRNA levels using qRT-PCR to ensure the target is still present. |
| Increased Drug Efflux | Treat cells with a known drug efflux pump inhibitor (e.g., verapamil) in combination with SGR-1505 to see if sensitivity is restored. |
Problem 2: Inconsistent Efficacy of SGR-1505 in a New B-cell Line
| Possible Cause | Recommended Action |
| Cell Line is Not Dependent on MALT1 Signaling | Not all B-cell malignancies rely on the MALT1 pathway. For instance, Germinal Center B-cell (GCB) subtype of DLBCL is often not dependent on MALT1 activity, unlike the Activated B-cell (ABC) subtype.[7] |
| Pre-existing Resistance Mechanisms | The cell line may have intrinsic resistance. Analyze the baseline activity of parallel survival pathways (PI3K/AKT/mTOR, STAT3).[16] |
| Incorrect Dosing for the Specific Cell Line | Different cell lines can have widely varying sensitivities. Perform a comprehensive dose-response study (e.g., from 1 nM to 10 µM) to determine the IC50 for the new line. |
| Experimental Variables | Ensure consistent cell density, passage number, and media conditions, as these can influence drug response. |
Data Presentation
Table 1: Representative In Vitro Activity of MALT1 Inhibitors
| Cell Line | Subtype | Known Sensitivity | SGR-1505 IC50 (nM) | Reference |
| OCI-LY10 | ABC-DLBCL | BTKi-Sensitive | < 10 | [3] |
| OCI-LY3 | ABC-DLBCL | BTKi-Resistant | < 100 | [9] |
| HBL-1 | ABC-DLBCL | MALT1i-Sensitive | N/A (MI-2 used) | [12] |
| TMD8 | ABC-DLBCL | MALT1i-Sensitive | N/A (MI-2 used) | [17] |
Note: IC50 values are illustrative and based on published data for SGR-1505 and other MALT1 inhibitors.
Table 2: Preclinical Combination Strategies to Overcome MALT1 Inhibitor Resistance
| Combination Agent | Target | Rationale | Observed Effect | Reference |
| Idelalisib | PI3Kδ | Block feedback activation of the PI3K/AKT pathway | Synergistic activity in vitro and delayed tumor progression in vivo | [12] |
| Rapamycin | mTORC1 | Abrogate feedback activation of mTORC1 signaling | Potent synergy, tumor regression, and improved survival in vivo | [12] |
| Pirtobrutinib | BTK | Dual blockade of the BCR pathway to overcome BTK bypass | Potent anti-MCL activity in ibrutinib-resistant models | [13][15] |
| Venetoclax | BCL-2 | Simultaneous inhibition of NF-κB survival signals and apoptosis | Synergistic activity in models of B-cell lymphoma and leukemia | [8] |
| Ibrutinib | BTK | Dual blockade of the BCR pathway | Regressive anti-tumor activity in xenograft models | [9] |
Mandatory Visualizations
Caption: SGR-1505 inhibits the MALT1 paracaspase within the CBM complex.
Caption: Workflow for investigating and overcoming SGR-1505 resistance.
Caption: Potential resistance to SGR-1505 via bypass pathway activation.
Experimental Protocols
1. Protocol: Cell Viability Assay for IC50 Determination
This protocol describes the use of a resazurin-based assay (e.g., CellTiter-Blue) to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of SGR-1505.
Materials:
-
B-cell lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
SGR-1505 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Resazurin-based viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 90 µL of complete medium. Include wells for "cells only" (no drug) and "media only" (no cells) controls.
-
Drug Preparation: Prepare a serial dilution of SGR-1505 in complete medium. A common starting range is 10 µM to 0.1 nM. Prepare a vehicle control (DMSO) at the same final concentration as the highest SGR-1505 dose.
-
Cell Treatment: Add 10 µL of the SGR-1505 serial dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C in a humidified, 5% CO2 incubator.
-
Viability Measurement: Add 20 µL of the viability reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "media only" wells from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the SGR-1505 concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
-
2. Protocol: Western Blot for Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status to investigate MALT1 target engagement and potential resistance pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RelB, anti-p-S6, anti-S6, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize protein of interest signals to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-S6 to total S6).
3. Protocol: Combination Index (CI) Assay for Synergy
This protocol uses the Chou-Talalay method to determine if the combination of SGR-1505 and another drug results in a synergistic, additive, or antagonistic effect.
Procedure:
-
Determine IC50s: First, determine the IC50 of SGR-1505 and the second drug individually in your cell line of interest as described in Protocol 1.
-
Set up Combination Plate: Design a 96-well plate layout where drugs are tested alone and in combination. A common method is to use a constant ratio of the two drugs, based on their IC50s (e.g., Drug A at 0.25x, 0.5x, 1x, 2x, 4x its IC50 combined with Drug B at 0.25x, 0.5x, 1x, 2x, 4x its IC50).
-
Treat Cells and Measure Viability: Seed cells, add the drug combinations, and measure viability after 72 hours as described in Protocol 1.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
References
- 1. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress [ir.schrodinger.com]
- 2. schrodinger.com [schrodinger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated in silico discovery of SGR-1505: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 15. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
Validation & Comparative
A Comparative Guide: UR-1505 versus Tacrolimus in Atopic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound UR-1505 and the established therapeutic tacrolimus for the treatment of atopic dermatitis (AD). The information is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the relative performance and mechanisms of these two agents.
Executive Summary
Tacrolimus is a well-established calcineurin inhibitor with a proven track record of efficacy and safety in the treatment of atopic dermatitis. Its mechanism of action, which involves the suppression of T-cell activation and subsequent reduction in pro-inflammatory cytokine production, is well-documented. In contrast, this compound is a novel small molecule with immunomodulatory properties. However, a key clinical study has indicated that this compound may not be a viable therapeutic option for atopic dermatitis due to a lack of significant clinical benefit compared to both vehicle and tacrolimus. Detailed preclinical data and the specific mechanism of action for this compound are not extensively available in the public domain.
Mechanism of Action
This compound
This compound is described as a small molecule with immunomodulatory properties intended for the topical treatment of inflammatory skin diseases.[1] The precise molecular target and signaling pathway have not been fully elucidated in publicly available literature. It is suggested to have anti-inflammatory effects, but its specific impact on the cellular and molecular drivers of atopic dermatitis remains largely unknown.
Tacrolimus
Tacrolimus is a potent calcineurin inhibitor.[2] Its mechanism of action in atopic dermatitis is well-established and involves the following key steps:
-
Binding to FKBP12: Tacrolimus enters T-cells and binds to the immunophilin FK506-binding protein 12 (FKBP12).
-
Inhibition of Calcineurin: The tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.
-
Suppression of T-Cell Activation: Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).
-
Reduced Cytokine Gene Transcription: This blockage of NFAT activation leads to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, IL-5, and tumor necrosis factor-alpha (TNF-α).[3]
-
Inhibition of Mast Cell and Eosinophil Activation: Tacrolimus has also been shown to inhibit the activation of mast cells and eosinophils.[2]
Comparative Efficacy and Safety Data
A randomized, double-blind, Phase II exploratory trial directly compared this compound (0.5%, 1%, and 2% ointments) with 0.1% tacrolimus ointment and a vehicle control in patients with atopic dermatitis.[1]
Efficacy
The primary efficacy endpoint was the change from baseline in the Investigator Global Assessment (IGA) score at Day 28.
| Treatment Group | Mean Change in IGA Score from Baseline at Day 28 |
| Vehicle | -1.7 |
| 0.5% this compound | -1.0 |
| 1% this compound | -1.2 |
| 2% this compound | -1.5 |
| 0.1% Tacrolimus | -2.6 |
Data from Vives et al., 2015.[1]
The study found that 0.1% tacrolimus ointment was significantly more effective than all concentrations of this compound and the vehicle in reducing the IGA score (P = 0.002).[1] this compound did not show a clinically relevant effect compared to its vehicle.[1]
Safety and Tolerability
No serious or causal adverse reactions were reported for this compound in the clinical trial. However, local symptoms such as itching, tingling, tightness, and a burning sensation were frequently reported after the application of this compound, at rates similar to or higher than the vehicle. These local adverse events were lowest for the tacrolimus group.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutics in atopic dermatitis models. Below are representative protocols for key in vivo experiments.
Oxazolone-Induced Atopic Dermatitis Mouse Model
This model is widely used to screen for potential anti-inflammatory compounds for atopic dermatitis.
Materials:
-
Mice (e.g., BALB/c or C57BL/6 strains)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Test compounds (this compound, tacrolimus) and vehicle
Procedure:
-
Sensitization: On day 0, shave the abdominal skin of the mice. Apply a 1.5% solution of oxazolone in acetone to the shaved abdomen.
-
Challenge: On day 7, apply a 1% solution of oxazolone in an acetone:olive oil (4:1) mixture to the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.
-
Treatment: Apply the topical formulations of the test compounds (e.g., this compound ointment, tacrolimus ointment) and vehicle to the right ear daily from day 7 to the end of the study.
-
Assessment:
-
Ear Thickness: Measure the thickness of both ears daily using a digital micrometer. The difference in thickness between the right and left ears indicates the degree of inflammation.
-
Histology: At the end of the experiment, collect ear tissue for histological analysis.
-
Histological Analysis of Skin Inflammation
Procedure:
-
Tissue Preparation: Fix the collected skin samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm thickness.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Toluidine Blue Staining: To identify and quantify mast cells.
-
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the degree of inflammation based on the extent of cellular infiltration, edema, and epidermal hyperplasia.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is an indicator of skin barrier function, which is often impaired in atopic dermatitis.
Apparatus:
-
Tewameter or similar device for measuring water evaporation from the skin surface.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the measurement room conditions (e.g., controlled temperature and humidity) for at least 30 minutes before measurements.
-
Measurement: Gently hold the probe of the Tewameter on the skin surface of the treated area (e.g., the ear or a shaved patch of dorsal skin) until a stable reading is obtained.
-
Data Recording: Record the TEWL value, which is typically expressed in g/m²/h. An increase in TEWL indicates a compromised skin barrier.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tacrolimus in T-Cells
Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
Postulated Signaling Pathway of this compound
Caption: The specific molecular target of this compound in immune cells is currently unknown.
Experimental Workflow for In Vivo Compound Testing
Caption: A typical workflow for evaluating topical treatments in a mouse model of atopic dermatitis.
Conclusion
Based on the currently available data, tacrolimus remains a significantly more effective treatment for atopic dermatitis than this compound. The clinical evidence demonstrates a clear superiority of tacrolimus in reducing the signs and symptoms of the disease. While this compound was developed as a potential immunomodulatory agent, the lack of a clinically relevant effect in a head-to-head trial suggests that its further development for this indication is unlikely. For researchers in the field, tacrolimus serves as a robust positive control and benchmark for the development of new topical therapies for atopic dermatitis. Further investigation into novel mechanisms of action that can match or exceed the efficacy and safety profile of calcineurin inhibitors is warranted.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrolimus ointment for the treatment of atopic dermatitis: clinical and pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
UR-1505 Efficacy in Topical Immunomodulation: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of the investigational topical immunomodulator UR-1505 with established alternatives for the treatment of atopic dermatitis. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy based on available clinical trial data and a detailed exploration of the respective mechanisms of action.
Executive Summary
This compound, a novel salicylate-based, non-steroidal anti-inflammatory agent, was investigated for the topical treatment of atopic dermatitis. However, a phase II clinical trial revealed that this compound did not demonstrate a clinically relevant effect compared to either the vehicle or the calcineurin inhibitor tacrolimus. In contrast, other classes of topical immunomodulators, including calcineurin inhibitors, a phosphodiesterase-4 (PDE4) inhibitor, and a Janus kinase (JAK) inhibitor, have shown significant efficacy in the treatment of atopic dermatitis. This guide will delve into the comparative efficacy and mechanistic pathways of these agents.
Comparative Efficacy of Topical Immunomodulators
The following table summarizes the key efficacy data from clinical trials of this compound and other prominent topical immunomodulators. The primary endpoints used for comparison are the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).
| Drug | Drug Class | Trial | Primary Endpoint | Result | Vehicle/Placebo Result |
| This compound (0.5%) | Salicylate-based NSAID | Phase II | Mean change from baseline in IGA at Day 28 | -1.0 | -1.7 |
| This compound (1%) | Salicylate-based NSAID | Phase II | Mean change from baseline in IGA at Day 28 | -1.2 | -1.7 |
| This compound (2%) | Salicylate-based NSAID | Phase II | Mean change from baseline in IGA at Day 28 | -1.5 | -1.7 |
| Tacrolimus (0.1%) | Calcineurin Inhibitor | Phase II (this compound trial) | Mean change from baseline in IGA at Day 28 | -2.6 | -1.7 |
| Tacrolimus (0.1%) | Calcineurin Inhibitor | Phase III (Pooled data) | % of patients with ≥90% improvement in disease status at 12 weeks | 36.8% | 6.6% |
| Pimecrolimus (1%) | Calcineurin Inhibitor | Phase III (Pooled data) | % of patients with IGA of clear or almost clear at 6 weeks | 35% | 18% |
| Crisaborole (2%) | PDE4 Inhibitor | Phase III (CORE 1 & 2) | % of patients achieving ISGA success (clear or almost clear with ≥2-grade improvement) at Day 29 | 32.8% (CORE 1), 31.4% (CORE 2) | 25.4% (CORE 1), 18.0% (CORE 2) |
| Ruxolitinib (1.5%) | JAK Inhibitor | Phase III (TRuE-AD2) | % of patients achieving IGA score of 0 or 1 with ≥2-point improvement at week 8 | 51.3% | 7.6% |
| Ruxolitinib (1.5%) | JAK Inhibitor | Phase III (TRuE-AD2) | % of patients achieving EASI-75 at week 8 | 61.8% | 14.4% |
Experimental Protocols
This compound Phase II Exploratory Trial
This was a unicenter, randomized, double-blind, within-patient controlled study.[1]
-
Patient Population: Patients with atopic dermatitis lesions on two symmetrical topographic areas (arms, legs, or trunk).[1]
-
Treatment: Patients simultaneously received two different treatments, one on each symmetrical lesion. The treatment pairs included 0.5%, 1%, or 2% this compound ointment and its vehicle, or 0.1% tacrolimus ointment. Treatments were applied once daily for 28 days.[1]
-
Primary Efficacy Endpoint: The change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
-
Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.[1]
Pivotal Phase III Trials of Topical Calcineurin Inhibitors (Tacrolimus and Pimecrolimus)
The pivotal trials for tacrolimus and pimecrolimus were typically multicenter, randomized, double-blind, vehicle-controlled studies.
-
Patient Population: Adults and children with moderate to severe atopic dermatitis.
-
Treatment: Tacrolimus ointment (0.03% or 0.1%) or pimecrolimus cream (1%) applied twice daily to affected areas for several weeks (typically 6 to 12 weeks).
-
Efficacy Endpoints: The primary endpoints often included the physician's global evaluation of clinical response or the percentage of patients achieving a certain level of improvement (e.g., 90% or greater improvement from baseline). Other endpoints included the Eczema Area and Severity Index (EASI) score and patient assessments of pruritus.[2]
Pivotal Phase III Trials of Topical Crisaborole (CORE 1 and CORE 2)
These were two identically designed, multicenter, randomized, double-blind, vehicle-controlled trials.
-
Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.
-
Treatment: Crisaborole ointment 2% or vehicle applied twice daily for 28 days.
-
Primary Efficacy Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of "clear" (0) or "almost clear" (1) with a 2-grade or greater improvement from baseline.
Pivotal Phase III Trials of Topical Ruxolitinib (TRuE-AD1 and TRuE-AD2)
These were two identical, randomized, double-blind, vehicle-controlled, parallel-group, multicenter studies.
-
Patient Population: Adolescent and adult patients (aged ≥12 years) with mild-to-moderate atopic dermatitis.
-
Treatment: Ruxolitinib cream (0.75% or 1.5%) or vehicle applied twice daily for 8 weeks.
-
Primary Efficacy Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of "clear" (0) or "almost clear" (1) with at least a 2-point improvement from baseline at week 8.
-
Key Secondary Endpoints: The proportion of patients with at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI-75) at week 8.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways targeted by this compound and the comparator topical immunomodulators.
Caption: this compound (Salicylate) Signaling Pathway
Caption: Calcineurin Inhibitor Signaling Pathway
Caption: PDE4 Inhibitor Signaling Pathway
Caption: JAK Inhibitor Signaling Pathway
Experimental Workflow
The following diagram outlines a typical workflow for a phase III clinical trial of a topical immunomodulator for atopic dermatitis.
Caption: Representative Clinical Trial Workflow
Conclusion
The clinical development of this compound for atopic dermatitis was halted due to a lack of efficacy. This comparative guide highlights the superior clinical performance of other topical immunomodulators that target distinct inflammatory pathways. Calcineurin inhibitors, PDE4 inhibitors, and JAK inhibitors have all demonstrated statistically significant and clinically meaningful improvements in the signs and symptoms of atopic dermatitis, offering valuable therapeutic options for patients. Future research and development in topical immunomodulation will likely continue to focus on novel targets within the complex inflammatory cascade of atopic dermatitis.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twice-weekly treatment with tacrolimus 0.03% ointment in children with atopic dermatitis: clinical efficacy and economic impact over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UR-1505 and Roflumilast Cream in the Management of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UR-1505 and roflumilast cream, two therapeutic agents investigated for the treatment of inflammatory skin conditions. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, experimental protocols, and clinical efficacy.
Executive Summary
Roflumilast cream, a potent phosphodiesterase-4 (PDE4) inhibitor, has demonstrated significant efficacy and a favorable safety profile in extensive phase 3 clinical trials for both plaque psoriasis and atopic dermatitis, leading to its approval for these indications. In contrast, this compound, a novel small molecule with purported immunomodulatory properties, did not demonstrate a clinically relevant effect in a phase 2 exploratory trial for atopic dermatitis when compared to vehicle and an active comparator. This guide will delve into the specifics of each compound to provide a comprehensive understanding of their current standing in the landscape of dermatological drug development.
Mechanism of Action
Roflumilast Cream: A Targeted Anti-Inflammatory Approach
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[1][2] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while increasing the production of anti-inflammatory cytokines.[1] This targeted action effectively suppresses the underlying inflammation characteristic of diseases like psoriasis and atopic dermatitis.
This compound: An Investigational Immunomodulator
This compound is described as a new small molecule with immune modulator properties.[3] Its chemical name is 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, indicating it is a salicylic acid derivative.[3] While preclinical studies suggested anti-inflammatory effects in models of skin inflammation, the precise molecular target and signaling pathway have not been fully elucidated in the available literature.[3] Generally, salicylic acid and its derivatives are known to have anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) enzymes and modulation of transcription factors like NF-κB. However, without specific data for this compound, its exact mechanism remains speculative.
Clinical Trial Data
Roflumilast Cream: Robust Efficacy in Psoriasis and Atopic Dermatitis
Roflumilast cream has been extensively studied in large-scale, randomized, double-blind, vehicle-controlled phase 3 trials for both plaque psoriasis (DERMIS-1 and DERMIS-2) and atopic dermatitis (INTEGUMENT-1 and INTEGUMENT-2).[4][5]
Table 1: Summary of Key Efficacy Data for Roflumilast Cream
| Indication | Trial(s) | Primary Endpoint | Roflumilast Cream | Vehicle | P-value |
| Plaque Psoriasis | DERMIS-1 | IGA Success at Week 8 | 42.4% | 6.1% | <.001 |
| DERMIS-2 | IGA Success at Week 8 | 37.5% | 6.9% | <.001 | |
| Atopic Dermatitis | INTEGUMENT-1 | vIGA-AD Success at Week 4 | 32.0% | 15.2% | <.001 |
| INTEGUMENT-2 | vIGA-AD Success at Week 4 | 28.9% | 12.0% | <.001 |
IGA (Investigator's Global Assessment) Success was defined as a score of 'clear' (0) or 'almost clear' (1) plus a ≥2-grade improvement from baseline.[4] vIGA-AD (Validated Investigator Global Assessment for Atopic Dermatitis) Success was defined as a score of 'clear' (0) or 'almost clear' (1) plus a ≥2-grade improvement from baseline.[5]
This compound: Lack of Efficacy in Atopic Dermatitis
A phase 2, randomized, double-blind, within-patient controlled exploratory trial was conducted to evaluate the efficacy and safety of this compound ointment in patients with atopic dermatitis.[3]
Table 2: Summary of Efficacy Data for this compound in Atopic Dermatitis
| Treatment | Mean Change from Baseline in IGA Score at Day 28 |
| Vehicle | -1.7 |
| This compound 0.5% | -1.0 |
| This compound 1% | -1.2 |
| This compound 2% | -1.5 |
| Tacrolimus 0.1% | -2.6 |
The study concluded that this compound did not show a clinically relevant effect compared to its vehicle.[3]
Experimental Protocols
Roflumilast Cream Clinical Trial Methodology
The phase 3 trials for roflumilast cream followed a similar design.
-
DERMIS-1 and DERMIS-2 (Plaque Psoriasis): These were two identical, phase 3, randomized, double-blind, vehicle-controlled trials. Patients aged 2 years or older with plaque psoriasis involving 2% to 20% of their body surface area were randomized (2:1) to receive roflumilast cream 0.3% or vehicle once daily for 8 weeks. The primary endpoint was Investigator Global Assessment (IGA) success at week 8.[4][6]
-
INTEGUMENT-1 and INTEGUMENT-2 (Atopic Dermatitis): These were two identical, phase 3, randomized, double-blind, vehicle-controlled trials. Patients aged 6 years and older with mild to moderate atopic dermatitis were randomized (2:1) to receive roflumilast cream 0.15% or vehicle once daily for 4 weeks. The primary endpoint was validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD) success at week 4.[5][7]
This compound Clinical Trial Methodology
The phase 2 trial for this compound employed a within-patient control design.
-
Phase II Exploratory Trial (Atopic Dermatitis): This was a unicenter, randomized, double-blind, within-patient, controlled trial. Patients with atopic dermatitis lesions on two symmetrical areas received two different treatments simultaneously: one of three concentrations of this compound ointment (0.5%, 1%, or 2%) on one lesion, and either vehicle or 0.1% tacrolimus ointment on the symmetrical lesion, applied once daily for 28 days. The primary efficacy endpoint was the change from baseline in the Investigator Global Assessment score at Day 28.[3]
Safety and Tolerability
Roflumilast Cream
Across the phase 3 trials, roflumilast cream was well-tolerated with a safety profile comparable to vehicle. The most common treatment-emergent adverse events were generally mild to moderate in severity. In the DERMIS trials for psoriasis, the incidence of treatment-emergent adverse events was similar between the roflumilast and vehicle groups.[4] Similarly, in the INTEGUMENT trials for atopic dermatitis, roflumilast was well tolerated with low rates of adverse events.[5]
This compound
In the phase 2 trial, no serious or causal adverse reactions were reported for this compound. However, patients reported local symptoms such as itching, tingling, tightness, and a burning sensation at frequencies similar to the vehicle for the 1% and 2% concentrations, and more frequently with the 0.5% concentration.[3]
Conclusion
Based on the currently available evidence, roflumilast cream stands as a well-characterized and effective topical treatment for plaque psoriasis and atopic dermatitis, with a clear mechanism of action and robust clinical data supporting its use. This compound, while showing some anti-inflammatory potential in preclinical models, failed to translate this into clinical efficacy in its phase 2 trial for atopic dermatitis. The lack of a clearly defined mechanism of action and the negative clinical trial outcome position this compound as a less viable candidate for the treatment of inflammatory skin diseases at this time. Further research would be required to identify a potential path forward for this compound, possibly in other indications or with a reformulated approach. For drug development professionals, the case of roflumilast highlights the success of a targeted approach in dermatological diseases, while the experience with this compound underscores the challenges of translating preclinical anti-inflammatory activity into clinical benefit.
References
- 1. Roflumilast in Dermatology: A Newer Phosphodiesterase-4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for Roflumilast? [synapse.patsnap.com]
- 3. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Roflumilast Cream vs Vehicle Cream on Chronic Plaque Psoriasis: The DERMIS-1 and DERMIS-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DERMIS trials of roflumilast for chronic plaque psoriasis [psoriasis-hub.com]
- 7. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Strategies: Deconstructing the Failure of UR-1505 and the Triumph of Biologic Therapies in Atopic Dermatitis
For researchers, scientists, and drug development professionals, the landscape of atopic dermatitis (AD) therapeutics offers a compelling narrative of innovation, with the targeted approach of biologic therapies starkly contrasting with the clinical trial failure of the novel small molecule, UR-1505. This comparative guide delves into the head-to-head profiles of this compound and prominent biologic therapies, offering a critical analysis of their mechanisms, clinical outcomes, and the valuable lessons learned from their divergent paths.
Executive Summary
This compound, a topical immunomodulatory agent, failed to demonstrate efficacy in a Phase II clinical trial for atopic dermatitis, showing no significant improvement over its vehicle and performing substantially worse than the calcineurin inhibitor, tacrolimus ointment.[1] In stark contrast, biologic therapies such as dupilumab and tralokinumab, which selectively target key cytokines in the AD inflammatory cascade, have revolutionized the management of moderate-to-severe disease with proven efficacy and a favorable safety profile. This guide will dissect the available data to illuminate the scientific rationale behind these disparate outcomes, providing a valuable resource for those shaping the future of dermatological drug development.
Comparative Analysis of this compound and Biologic Therapies
The following tables provide a structured comparison of this compound and two leading biologic therapies for AD, highlighting the fundamental differences in their pharmacological profiles and clinical performance.
| Feature | This compound | Dupilumab | Tralokinumab |
| Drug Class | Small molecule, salicylate-based immunomodulator | Monoclonal antibody, IL-4 receptor alpha antagonist | Monoclonal antibody, IL-13 antagonist |
| Target | Undisclosed specific molecular target; described as having general "immune modulator properties"[1] | Interleukin-4 Receptor Alpha (IL-4Rα), blocking both IL-4 and IL-13 signaling | Interleukin-13 (IL-13) |
| Route of Administration | Topical | Subcutaneous injection | Subcutaneous injection |
| Indication in AD | Investigational for mild to moderate AD (clinically failed) | Moderate-to-severe AD | Moderate-to-severe AD |
| Clinical Efficacy Summary | Not superior to vehicle in a Phase II trial[1] | Significant improvement in EASI, IGA, and pruritus scores in Phase III trials | Significant improvement in EASI, IGA, and pruritus scores in Phase III trials |
| Key Adverse Events | Local site reactions (itching, tingling, burning) similar to vehicle[1] | Injection site reactions, conjunctivitis, oral herpes | Upper respiratory tract infections, conjunctivitis, injection site reactions |
Delving into the Mechanisms: A Tale of Specificity
The success of biologic therapies in atopic dermatitis is a testament to the power of a targeted approach. These agents are designed to intercept specific cytokines that are pivotal to the Type 2 inflammatory response that drives AD.
Biologic Therapies: A Precision Strike on the AD Inflammatory Cascade
Dupilumab and tralokinumab exemplify this precision. Dupilumab blocks the shared receptor subunit for IL-4 and IL-13, two master cytokines in AD pathogenesis. This dual inhibition disrupts multiple downstream inflammatory pathways. Tralokinumab, on the other hand, specifically neutralizes IL-13, a key driver of skin barrier dysfunction and inflammation in AD.
This compound: An Undefined and Ineffective Approach
In contrast, the precise mechanism of action of this compound remains elusive. Described broadly as a small molecule with "immune modulator properties," its lack of a well-defined molecular target likely contributed to its clinical failure. The non-specific nature of its immunomodulation may have been insufficient to overcome the complex and potent inflammatory milieu of atopic dermatitis.
Clinical Trial Data: A Head-to-Head Comparison
The clinical data starkly illustrates the performance gap between this compound and biologic therapies.
This compound Phase II Exploratory Trial
A randomized, double-blind, within-patient controlled trial evaluated this compound ointment (0.5%, 1%, and 2%) against its vehicle and 0.1% tacrolimus ointment.
| Treatment Group (n=50 lesions) | Mean Change from Baseline in Investigator Global Assessment (IGA) Score at Day 28 |
| Vehicle (n=13) | -1.7 |
| This compound 0.5% (n=8) | -1.0 |
| This compound 1% (n=9) | -1.2 |
| This compound 2% (n=8) | -1.5 |
| Tacrolimus 0.1% (n=12) | -2.6 |
| Data from Pontes et al., Clinical Therapeutics, 2015.[1] |
The study concluded that this compound was not a suitable option for the treatment of atopic dermatitis due to its lack of a clinically relevant effect compared to its vehicle and tacrolimus ointment.[1]
Representative Biologic Therapy Phase III Trial Data (Illustrative)
The following table presents illustrative efficacy data typical of Phase III trials for biologic therapies in moderate-to-severe AD.
| Endpoint (at Week 16) | Biologic Therapy | Placebo |
| IGA score of 0 or 1 (clear or almost clear) | 35-40% | 10-15% |
| EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 50-60% | 15-20% |
| ≥4-point reduction in Pruritus Numeric Rating Scale | 40-50% | 10-15% |
| Data are representative of typical outcomes and not from a specific single trial. |
Experimental Protocols
This compound Phase II Trial Methodology [1]
-
Study Design: A unicenter, randomized, double-blind, within-patient, controlled Phase II exploratory trial.
-
Participants: Patients with AD lesions on two symmetrical topographic areas.
-
Intervention: Patients simultaneously received two different treatments (0.5%, 1%, or 2% this compound and vehicle, or 0.1% tacrolimus ointment) once daily for 28 days.
-
Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.
-
Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.
-
Statistical Analysis: A linear mixed model was used, with treatment, body side, and group as fixed factors and the patient as a random effect.
Visualizing the Divergent Paths in AD Drug Development
The journey of a drug from concept to clinic is complex. The contrasting stories of this compound and biologic therapies can be visualized as a logical flow, highlighting the critical importance of a well-defined mechanism of action.
References
Validating the Mechanism of Action of UR-1505 with Knockout Models: A Comparative Guide
Introduction
UR-1505 is a novel small molecule and salicylic acid derivative with immunomodulatory properties, previously investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1] The proposed mechanism of action for this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a key regulator of the immune response. Specifically, it is thought to block the binding of NFAT to DNA, thereby preventing the transcription of pro-inflammatory genes.
This guide provides a comparative framework for validating the mechanism of action of a hypothetical NFAT inhibitor like this compound, with a focus on the use of knockout (KO) animal models. Due to the limited publicly available preclinical data on this compound and the absence of studies utilizing knockout models for its validation, this document presents a prospective approach. We will compare the expected outcomes of this compound treatment in wild-type versus NFAT knockout models, and contrast its mechanism with that of Tacrolimus, an established calcineurin inhibitor that also targets the NFAT pathway.
Comparative Analysis of this compound and Alternatives
This compound is positioned within a therapeutic landscape of immunomodulators for atopic dermatitis that includes calcineurin inhibitors, PDE4 inhibitors, JAK inhibitors, and biologics.[2][3][4] The primary comparator for its proposed mechanism is the calcineurin inhibitor Tacrolimus. While both ultimately impact NFAT-mediated transcription, their points of intervention in the signaling cascade differ.
Table 1: Comparison of this compound and Tacrolimus
| Feature | This compound (Hypothetical) | Tacrolimus |
| Drug Class | Salicylic acid derivative, NFAT inhibitor | Macrolide, Calcineurin inhibitor[5] |
| Target | Direct inhibition of NFAT-DNA binding | Binds to FKBP12, the complex then inhibits calcineurin[6] |
| Effect on NFAT | Prevents nuclear NFAT from binding to target gene promoters | Prevents dephosphorylation of cytoplasmic NFAT, thus inhibiting its nuclear translocation[5] |
| Clinical Efficacy (Atopic Dermatitis) | Phase II trial showed a lack of clinically relevant effect compared to vehicle and tacrolimus[1] | Effective for moderate to severe atopic dermatitis[2] |
Validating Mechanism of Action with Knockout Models
To definitively validate that the anti-inflammatory effects of a compound like this compound are mediated through NFAT inhibition, experiments utilizing NFAT knockout (KO) models would be essential. The logic is that if this compound acts by inhibiting NFAT, its therapeutic effect should be diminished or absent in an animal model where the NFAT protein is not present.
Table 2: Hypothetical Experimental Data from Wild-Type and NFATc1 Knockout Models
| Experimental Group | Treatment | Key Inflammatory Cytokine Levels (e.g., IL-2, TNF-α) in Skin Tissue (pg/mL) | Skin Inflammation Score (Arbitrary Units) |
| Wild-Type Mice | Vehicle Control | 150 ± 20 | 4.5 ± 0.5 |
| This compound | 50 ± 10 | 1.5 ± 0.3 | |
| Tacrolimus | 45 ± 8 | 1.2 ± 0.2 | |
| NFATc1 KO Mice | Vehicle Control | 80 ± 15 | 2.5 ± 0.4 |
| This compound | 75 ± 12 | 2.4 ± 0.5 | |
| Tacrolimus | 78 ± 14 | 2.6 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Generation of NFATc1 Knockout Mice:
A conditional knockout approach is often preferred to circumvent potential embryonic lethality associated with some NFAT isoform knockouts.[7][8]
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon (e.g., exon 3, encoding part of the regulatory domain) of the Nfatc1 gene with loxP sites. The vector also contains a selectable marker, such as a neomycin resistance cassette, which is itself flanked by FRT sites.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Through homologous recombination, the loxP-flanked exon and the selectable marker are inserted into the endogenous Nfatc1 locus.
-
Selection and Verification of ES Cell Clones: ES cells that have successfully incorporated the targeting vector are selected for using an appropriate antibiotic. Correctly targeted clones are identified by PCR and Southern blotting.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that have inherited the modified allele are identified by genotyping.
-
Cre-Mediated Deletion: To generate a tissue-specific or inducible knockout, the "floxed" mice are bred with mice expressing Cre recombinase under the control of a specific promoter (e.g., a keratinocyte-specific promoter for skin inflammation studies) or an inducible promoter (e.g., tamoxifen-inducible Cre).[9] In the presence of Cre recombinase, the loxP-flanked exon is excised, leading to a non-functional NFATc1 protein in the target cells.
2. In Vivo Model of Atopic Dermatitis and Treatment:
-
Induction of Atopic Dermatitis-like Skin Inflammation: An experimental model of atopic dermatitis is induced in both wild-type and NFATc1 KO mice. This can be achieved through various methods, such as epicutaneous sensitization with an allergen like ovalbumin or house dust mite extract, or the application of a vitamin D3 analog like calcipotriol.
-
Treatment Groups: Mice are divided into treatment groups: vehicle control, this compound (topical application), and Tacrolimus (topical application).
-
Assessment of Inflammation: Skin inflammation is assessed macroscopically (scoring for erythema, edema, and excoriation) and microscopically (histological analysis of skin biopsies for epidermal thickness and immune cell infiltration).
-
Measurement of Inflammatory Mediators: Skin tissue samples are collected and homogenized to measure the levels of key inflammatory cytokines (e.g., IL-2, IL-4, TNF-α) using techniques like ELISA or multiplex assays.
Visualizing the Validation Process
// Nodes TCR [label="T-Cell Receptor\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT_P [label="NFAT-P\n(Cytoplasmic)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT [label="NFAT\n(Nuclear)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Pro-inflammatory\nGene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; UR1505 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tacrolimus [label="Tacrolimus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TCR -> Ca_influx; Ca_influx -> Calcineurin; Calcineurin -> NFAT_P; NFAT_P -> NFAT [label="Dephosphorylation"]; NFAT -> DNA; DNA -> Gene_Transcription; Gene_Transcription -> Inflammation;
// Inhibitory Edges Tacrolimus -> Calcineurin [arrowhead=tee, color="#4285F4"]; UR1505 -> DNA [arrowhead=tee, color="#EA4335"]; } caption: "Signaling Pathway of this compound and Tacrolimus."
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; generate_ko [label="Generate NFATc1\nKnockout Mice"]; induce_ad [label="Induce Atopic Dermatitis\nin Wild-Type and KO Mice"]; treatment [label="Administer Vehicle, this compound,\nand Tacrolimus"]; assess [label="Assess Skin Inflammation\n(Scoring and Histology)"]; measure [label="Measure Cytokine Levels\n(ELISA/Multiplex)"]; analyze [label="Compare Results Between\nWild-Type and KO Groups"]; end [label="Conclusion on\nMechanism of Action", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> generate_ko; generate_ko -> induce_ad; induce_ad -> treatment; treatment -> assess; treatment -> measure; assess -> analyze; measure -> analyze; analyze -> end; } caption: "Experimental Workflow for Validation."
// Nodes premise1 [label="Premise 1:\nthis compound inhibits NFAT."]; premise2 [label="Premise 2:\nNFATc1 KO mice lack\nthe target of this compound."]; hypothesis [label="Hypothesis:\nthis compound will have no effect\nin NFATc1 KO mice.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion:\nThe mechanism of action\nof this compound is NFAT-dependent.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges premise1 -> hypothesis; premise2 -> hypothesis; hypothesis -> conclusion; } caption: "Logical Framework for Validation."
Conclusion
While clinical trials have not supported the efficacy of this compound for atopic dermatitis, understanding its precise molecular mechanism remains a valuable scientific endeavor. The use of knockout animal models provides a powerful tool for definitively testing the hypothesis that a compound acts on a specific molecular target. The hypothetical framework presented in this guide illustrates how NFATc1 knockout mice could be used to validate the mechanism of action of an NFAT inhibitor like this compound. The expected outcome would be a significant reduction or complete abrogation of the compound's anti-inflammatory effects in the knockout model compared to the wild-type, which would provide strong evidence for its on-target activity. This approach, when applied in preclinical drug development, is crucial for building a robust understanding of a drug candidate's pharmacology before advancing to clinical trials.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulators for Atopic Dermatitis [webmd.com]
- 3. patientcareonline.com [patientcareonline.com]
- 4. medizinonline.com [medizinonline.com]
- 5. Tacrolimus - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development | MDPI [mdpi.com]
- 9. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of UR-1505's efficacy in different disease models
An investigational immunomodulator, UR-1505, has been evaluated for the topical treatment of atopic dermatitis. This guide provides a comprehensive comparison of its clinical efficacy against established alternative therapies, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to offer an objective overview of this compound's performance in the context of current treatment options.
This compound is a novel small molecule designed to modulate the immune response in inflammatory skin conditions. A Phase II clinical trial was conducted to assess its efficacy and safety in patients with atopic dermatitis. The trial compared three different concentrations of this compound ointment (0.5%, 1%, and 2%) with a vehicle and a standard-of-care comparator, 0.1% tacrolimus ointment.[1] The primary measure of success was the change in the Investigator Global Assessment (IGA) score from the beginning of the study.[1]
The results of this study indicated that this compound did not demonstrate a clinically significant effect compared to the vehicle and was less effective than 0.1% tacrolimus ointment.[1] Specifically, the mean change from baseline in the IGA score at day 28 was -1.0 for 0.5% this compound, -1.2 for 1% this compound, and -1.5 for 2% this compound, compared to -1.7 for the vehicle and -2.6 for 0.1% tacrolimus.[1]
Comparative Efficacy in Atopic Dermatitis
To provide a broader context for this compound's performance, the following tables summarize the efficacy of this compound and a range of alternative topical treatments for atopic dermatitis, based on key clinical trial endpoints.
Table 1: Investigator Global Assessment (IGA) Success in Atopic Dermatitis
| Treatment | Concentration | Study | IGA Success Rate (%) | Comparator | Comparator IGA Success Rate (%) |
| This compound | 0.5% | Phase II | Not Reported | Vehicle | Not Reported |
| 1% | Phase II | Not Reported | Vehicle | Not Reported | |
| 2% | Phase II | Not Reported | Vehicle | Not Reported | |
| Tacrolimus | 0.1% | Phase II | Not Reported | Vehicle | Not Reported |
| Pimecrolimus | 1% | 5-Year Study | >85% (Overall Success) | Topical Corticosteroids | >85% (Overall Success) |
| Crisaborole | 2% | Phase III (AD-301) | 32.8% (Clear/Almost Clear with ≥2-grade improvement) | Vehicle | 25.4% |
| 2% | Phase III (AD-302) | 31.4% (Clear/Almost Clear with ≥2-grade improvement) | Vehicle | 18.0% | |
| Ruxolitinib | 1.5% | Phase III (TRuE-AD1/AD2 Pooled) | 52.6% (Clear/Almost Clear with ≥2-grade improvement) | Vehicle | 11.5% |
Table 2: Eczema Area and Severity Index (EASI) Improvement in Atopic Dermatitis
| Treatment | Concentration | Study | EASI-75 Achievement Rate (%) | Comparator | Comparator EASI-75 Achievement Rate (%) |
| Tacrolimus | 0.1% | Not Specified | Not Specified | Not Specified | Not Specified |
| Ruxolitinib | 1.5% | Phase III (TRuE-AD1/AD2 Pooled) | 62.0% | Vehicle | 19.7% |
Note: EASI-75 represents a 75% or greater improvement in the Eczema Area and Severity Index from baseline. Data for this compound on this metric was not available in the reviewed sources.
Experimental Protocols
The following section outlines the general methodology for a clinical trial evaluating a topical treatment for atopic dermatitis, based on the protocol described for the this compound Phase II trial.
Study Design: A randomized, double-blind, vehicle-controlled, and comparator-controlled clinical trial.
Participant Population: Patients with a clinical diagnosis of atopic dermatitis affecting a specified percentage of their body surface area and with a baseline IGA score indicating mild to moderate disease severity.
Treatment Arms:
-
Investigational drug at varying concentrations (e.g., this compound at 0.5%, 1%, and 2%).
-
Vehicle control (the ointment base without the active drug).
-
Active comparator (e.g., 0.1% tacrolimus ointment).
Treatment Regimen: Patients apply the assigned topical treatment to affected areas once or twice daily for a specified duration (e.g., 28 days).
Efficacy Assessments:
-
Investigator's Global Assessment (IGA): A static 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe) used by the clinician to assess the overall severity of the atopic dermatitis at baseline and subsequent visits. The primary endpoint is often the proportion of patients achieving an IGA score of 0 or 1 and at least a 2-grade improvement from baseline.
-
Eczema Area and Severity Index (EASI): A tool used to measure the extent (area) and severity of atopic dermatitis. The score is calculated based on the assessment of four signs (erythema, induration/papulation, excoriation, and lichenification) in four body regions. A percentage improvement from baseline (e.g., EASI-75) is a common secondary endpoint.
-
SCORing Atopic Dermatitis (SCORAD): A composite index that evaluates the extent of the affected area, the intensity of six clinical signs, and subjective symptoms like itching and sleep loss.
Safety Assessments: Monitoring and recording of all adverse events, including application site reactions such as burning, itching, and erythema.
Signaling Pathways and Experimental Workflow
Due to the limited publicly available information on the specific mechanism of action of this compound, a generalized signaling pathway for an immunomodulatory agent in atopic dermatitis is presented below. This diagram illustrates a hypothetical mechanism where a topical immunomodulator penetrates the skin and inhibits pro-inflammatory signaling cascades within immune cells, leading to a reduction in the inflammatory response characteristic of atopic dermatitis.
Caption: Generalized signaling pathway in atopic dermatitis and the inhibitory action of a topical immunomodulator.
The following diagram illustrates a typical experimental workflow for a preclinical study evaluating a topical agent for skin inflammation, a likely step in the development of a compound like this compound.
Caption: A standard workflow for preclinical evaluation of a topical treatment for skin inflammation.
References
Comparative Analysis of UR-1505 and Pimecrolimus in the Context of Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two immunomodulatory compounds, UR-1505 and pimecrolimus, with a focus on their potential application in inflammatory skin diseases such as atopic dermatitis. The comparison is based on available preclinical and clinical data, with a clear delineation of the significant disparity in the volume of public information accessible for each compound.
Executive Summary
Pimecrolimus is a well-established topical calcineurin inhibitor approved for the treatment of atopic dermatitis. Its mechanism of action, efficacy, and safety profile are extensively documented in numerous preclinical and clinical studies. In contrast, this compound is a small molecule with purported immunomodulatory properties for which publicly available data is scarce, primarily limited to a single Phase II clinical trial in atopic dermatitis. This trial concluded that this compound was not a suitable treatment option due to a lack of clinically relevant effect compared to both the vehicle and the active comparator, tacrolimus. This analysis synthesizes the available data to provide a comparative overview, highlighting the established therapeutic value of pimecrolimus and the current limitations in the development of this compound.
Mechanism of Action
Pimecrolimus:
Pimecrolimus is an ascomycin macrolactam derivative that acts as a potent and selective inhibitor of calcineurin, a calcium-dependent protein phosphatase.[1] Its mechanism of action involves several key steps:
-
Binding to FKBP-12: Pimecrolimus binds with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[2]
-
Calcineurin Inhibition: The resulting pimecrolimus-FKBP-12 complex inhibits the phosphatase activity of calcineurin.[3]
-
NFAT Dephosphorylation Blockade: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4]
-
Inhibition of Cytokine Gene Transcription: By preventing NFAT dephosphorylation, pimecrolimus blocks its translocation to the nucleus, thereby inhibiting the transcription of genes encoding various pro-inflammatory cytokines.[5]
This cascade of events leads to the suppression of T-cell activation and the reduced production of key inflammatory mediators, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-10 (IL-10).[2] Pimecrolimus also inhibits the release of inflammatory mediators from mast cells.[2]
This compound:
The precise mechanism of action for this compound is not well-documented in publicly available literature. The primary clinical trial publication describes it as a "new small molecule with immune modulator properties" and mentions that it has "shown anti-inflammatory effects in models of skin inflammation."[6] One commercial vendor of the molecule states that it is a "nuclear factor of activated T cells (NF-AT) inhibitor." This suggests that, like pimecrolimus, its intended target may be within the T-cell activation pathway, but without detailed preclinical studies, the specifics of its molecular interactions remain unconfirmed.
Preclinical Data Comparison
A significant challenge in this comparative analysis is the lack of accessible preclinical data for this compound. While the clinical trial paper alludes to preclinical studies, the data from these studies are not provided.[6] In contrast, pimecrolimus has been extensively characterized in a variety of in vitro and in vivo preclinical models.
| Parameter | This compound | Pimecrolimus |
| Target | Purported NF-AT inhibitor | Calcineurin inhibitor[3] |
| In Vitro Potency | Data not available | T-cell proliferation inhibition (IC50): 0.55 nM[7] |
| Cytokine Inhibition | Data not available | Inhibits production of IL-2, IFN-γ, IL-4, and IL-10 at nanomolar concentrations[2] |
| Animal Models | Mentioned to have "anti-inflammatory effects in models of skin inflammation," but no specific data is available.[6] | Effective in animal models of allergic contact dermatitis.[1] |
Clinical Data Comparison
The most direct comparison between the two compounds can be inferred from their performance in clinical trials for atopic dermatitis.
This compound:
A Phase II, randomized, double-blind, within-patient controlled trial evaluated the safety and efficacy of this compound ointment (0.5%, 1%, and 2%) compared to vehicle and 0.1% tacrolimus ointment in patients with atopic dermatitis.[6]
Pimecrolimus:
Pimecrolimus 1% cream has been evaluated in numerous large-scale clinical trials for the treatment of mild to moderate atopic dermatitis in both adults and children.[1]
| Parameter | This compound (Phase II Trial)[6] | Pimecrolimus (Representative Clinical Trial Data)[1] |
| Indication Studied | Atopic Dermatitis | Atopic Dermatitis |
| Primary Efficacy Endpoint | Change from baseline in Investigator Global Assessment (IGA) score at Day 28 | Various, including IGA, Eczema Area and Severity Index (EASI), and reduction in pruritus |
| Efficacy Results | - This compound (0.5%, 1%, 2%): Mean IGA score change of -1.0, -1.2, and -1.5 respectively. - Vehicle: Mean IGA score change of -1.7. - Tacrolimus 0.1%: Mean IGA score change of -2.6. this compound did not show a clinically relevant effect compared to vehicle. | - Significant improvement in IGA and EASI scores compared to vehicle. - Demonstrated a 72% reduction in severity after 3 weeks in one study. - Effective in reducing pruritus. |
| Safety and Tolerability | - Numerous local symptoms reported, including itching, tingling, tightness, and heat/burning sensations. - Frequency of local symptoms was similar to or more frequent than vehicle and lowest for tacrolimus. | - Generally well-tolerated. - Most common side effect is a transient burning sensation at the application site. |
Experimental Protocols
Calcineurin Phosphatase Activity Inhibition Assay (for Pimecrolimus):
This assay is fundamental to determining the in vitro potency of calcineurin inhibitors like pimecrolimus.
-
Reagents and Materials:
-
Recombinant human Calcineurin
-
Recombinant human FKBP12
-
Calmodulin
-
A specific phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/ml BSA, pH 7.5)
-
Pimecrolimus (or other inhibitors) at various concentrations
-
Malachite Green Phosphate Detection Kit
-
-
Procedure:
-
Pimecrolimus is pre-incubated with FKBP12 to allow for complex formation.
-
Calcineurin and calmodulin are added to the reaction mixture.
-
The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of free phosphate released is quantified using a Malachite Green-based colorimetric assay.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
T-Cell Activation and Cytokine Release Assay (Jurkat Cells):
This assay is used to assess the functional effect of immunomodulators on T-cell activation and subsequent cytokine production.
-
Cell Line: Jurkat T-cells, a human T-lymphocyte cell line.
-
Reagents and Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulants: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, and Phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Pimecrolimus or this compound at various concentrations.
-
ELISA kits for quantifying cytokines (e.g., IL-2).
-
-
Procedure:
-
Jurkat T-cells are cultured and plated in 96-well plates.
-
Cells are pre-treated with different concentrations of the test compound (pimecrolimus or this compound) for a specified duration.
-
T-cell activation is induced by adding stimulants (e.g., PMA and ionomycin).
-
The cells are incubated for a period to allow for cytokine production (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentration of the target cytokine (e.g., IL-2) in the supernatant is measured using an ELISA.
-
The IC50 value for cytokine inhibition is determined from the dose-response curve.
-
This compound Phase II Clinical Trial Protocol Outline:
The following is a simplified outline of the experimental design used in the clinical trial for this compound.[6]
-
Study Design: Randomized, double-blind, within-patient, controlled Phase II exploratory trial.
-
Participants: Patients with atopic dermatitis lesions on two symmetrical topographic areas (e.g., both arms).
-
Treatment Arms (Within-Patient): Each patient simultaneously received two different treatments on the symmetrical lesions. The treatment pairs included:
-
0.5%, 1%, or 2% this compound ointment
-
Vehicle ointment
-
0.1% tacrolimus ointment (as an active comparator)
-
-
Treatment Regimen: Once daily application for 28 days.
-
Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.
-
Secondary Endpoints:
-
Percentage of area clearance
-
Local Eczema Area Severity Index (local EASI)
-
Local tolerability (assessed through patient-reported symptoms)
-
-
Statistical Analysis: A linear mixed model was used to analyze the data, with treatment, body side, and contralateral treatment as fixed factors and the patient as a random effect.
Signaling Pathways and Experimental Workflows
References
- 1. Immunomodulation and safety of topical calcineurin inhibitors for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 4. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. Comparison of Old and New Systemic Treatments for Moderate to Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
UR-1505 in Inflammatory Conditions: A Comparative Analysis in the Context of Steroid Resistance
For researchers and professionals in drug development, identifying novel therapeutic agents for inflammatory diseases, particularly those resistant to corticosteroid treatment, is a significant challenge. This guide provides a comparative overview of UR-1505, a small molecule immunomodulator, and places its clinical findings within the broader landscape of treatments for steroid-resistant inflammation. While direct evidence of this compound's efficacy in confirmed steroid-resistant models is limited in publicly available literature, an examination of its performance in atopic dermatitis offers valuable insights.
This compound in Atopic Dermatitis: A Phase II Exploratory Trial
A randomized, double-blind, within-patient controlled Phase II trial evaluated the safety and efficacy of this compound ointment in patients with atopic dermatitis.[1] The study compared three concentrations of this compound (0.5%, 1%, and 2%) with both the vehicle and a standard treatment, 0.1% tacrolimus ointment.[1]
Quantitative Efficacy Data
The primary efficacy endpoint was the change from baseline in the Investigator Global Assessment (IGA) score at Day 28. The results, summarized below, indicate that this compound did not demonstrate a clinically significant effect compared to the vehicle and was less effective than tacrolimus.[1]
| Treatment Group | Mean Change in IGA Score from Baseline (Day 28) |
| Vehicle | -1.7 |
| This compound 0.5% | -1.0 |
| This compound 1% | -1.2 |
| This compound 2% | -1.5 |
| Tacrolimus 0.1% | -2.6 |
Table 1: Change in Investigator Global Assessment (IGA) score after 28 days of treatment. A more negative score indicates greater improvement.[1]
Experimental Protocol: this compound Phase II Trial
Study Design: A unicenter, randomized, double-blind, within-patient controlled Phase II exploratory trial.[1]
Participants: Patients with atopic dermatitis lesions on two symmetrical topographic areas (e.g., arms, legs, or trunk).[1]
Treatment Regimen:
-
Patients simultaneously received two different treatments, one on each of the symmetrical lesions.
-
The treatment pairs included this compound (0.5%, 1%, or 2%) and its vehicle, or 0.1% tacrolimus ointment.
-
Treatments were applied once daily for 28 days.[1]
Efficacy Endpoints:
-
Primary: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
-
Secondary: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.[1]
Statistical Analysis: A linear mixed model was used, with treatment, body side, and contralateral treatment as fixed factors and the patient as a random effect.[1]
The Challenge of Steroid-Resistant Inflammation
Steroid resistance is a major clinical hurdle in treating chronic inflammatory diseases like severe asthma and atopic dermatitis.[2] The underlying mechanisms are complex and can involve alterations in glucocorticoid receptor (GR) signaling, as well as the activation of steroid-insensitive inflammatory pathways.
Key Signaling Pathways in Steroid Resistance
One critical pathway implicated in steroid resistance involves the Phosphoinositide 3-kinase (PI3K)–delta pathway and its impact on histone deacetylase-2 (HDAC2). Glucocorticoids typically act by recruiting HDAC2 to the site of inflammatory gene expression, which leads to the suppression of these genes. In steroid-resistant inflammation, activated PI3K-delta can lead to the phosphorylation and subsequent inactivation and degradation of HDAC2, thus rendering corticosteroids ineffective.
Alternative Therapeutic Strategies for Steroid-Resistant Inflammation
Given the limitations of corticosteroids in a subset of patients, a range of alternative treatments are utilized or are under investigation. These therapies often target different aspects of the inflammatory cascade.
| Therapeutic Class | Examples | Mechanism of Action | Relevance to Steroid Resistance |
| Calcineurin Inhibitors | Tacrolimus, Pimecrolimus | Inhibit T-cell activation and proliferation, thereby blocking the production of pro-inflammatory cytokines.[3][4] | Second-line agents for atopic dermatitis, effective in cases where steroids are undesirable or have failed.[3][5] |
| PDE4 Inhibitors | Crisaborole | Blocks the enzyme phosphodiesterase 4, leading to an increase in cAMP and a reduction in inflammatory cytokine production.[6] | An alternative to steroids for mild to moderate eczema.[7] |
| Janus Kinase (JAK) Inhibitors | Abrocitinib, Upadacitinib, Ruxolitinib | Inhibit the JAK-STAT signaling pathway, which is crucial for the action of numerous pro-inflammatory cytokines.[6] | Recommended for use after failure with other systemic agents, including biologics, for atopic dermatitis.[5] |
| Biologics (Monoclonal Antibodies) | Dupilumab, Tralokinumab | Target specific cytokines (e.g., IL-4, IL-13) or their receptors, blocking key drivers of Type 2 inflammation. | First-line biologic treatment for moderate-to-severe atopic dermatitis, often used in patients with an inadequate response to topical therapies.[3] |
| Traditional Systemic Immunosuppressants | Cyclosporine, Methotrexate, Azathioprine | Broadly suppress the immune system. | Used for severe, refractory atopic dermatitis, though potential side effects require careful monitoring.[3][5] |
Table 2: Overview of alternative therapeutic strategies for inflammatory conditions, including those that may be steroid-resistant.
Conclusion
The available data suggest that this compound may not be a viable treatment option for atopic dermatitis, showing a lack of clinically relevant efficacy compared to both its vehicle and the active comparator, tacrolimus.[1] For researchers focused on steroid-resistant inflammation, the field continues to evolve, with a growing arsenal of targeted therapies. Understanding the complex signaling pathways that confer steroid resistance is paramount for the development of novel, effective treatments. While this compound does not appear to be a leading candidate based on current evidence, the methodologies used in its clinical evaluation and the broader landscape of alternative therapies provide a valuable framework for future research and development in this challenging area.
References
- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms underlying steroid-resistant asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment-resistant atopic dermatitis: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of topical immunomodulators in the immunological network of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment options for moderate to severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5 Alternatives to Steroids for Eczema [healthline.com]
Safety Operating Guide
UR-1505: Essential Safety and Disposal Information for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the investigational compound UR-1505. As a novel small molecule with immunomodulatory properties, understanding its characteristics is paramount for ensuring a safe laboratory environment and maintaining compliance with regulatory standards. This guide is intended to be a primary resource for all personnel involved in the handling and disposal of this compound.
Chemical and Safety Data at a Glance
This compound, identified as a salicylate derivative, has been investigated for its anti-inflammatory effects. While specific hazard data for this compound is not extensively available, data from similar salicylate and benzoic acid compounds provide a basis for safe handling and disposal protocols.
| Property | Information |
| Chemical Name | 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid[1] |
| Known Properties | Immune modulator, Anti-inflammatory agent[1] |
| Appearance | Solid (assumed based on related compounds) |
| Primary Hazards | Potential for skin and eye irritation. Inhalation of dust should be avoided. |
| Adverse Reactions (Clinical) | In a clinical trial of a topical formulation, reported adverse effects included itching, tingling, tightness, and heat/burning sensations at the application site. No serious causal adverse reactions were reported.[1] |
Proper Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures are based on guidelines for the disposal of salicylate and benzoic acid derivatives.
Waste Classification: Unused or waste this compound should be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step 2: Waste Collection
-
Collect all solid waste this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Avoid generating dust during collection. If necessary, gently mist the solid material with a small amount of a suitable solvent (e.g., water, if compatible) to minimize dust.
-
For solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 3: Labeling
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound (2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid)," and the approximate quantity.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling Pathways
Currently, detailed experimental protocols for the synthesis or use of this compound, as well as specific information regarding its mechanism of action and signaling pathways, are not publicly available in the reviewed literature. The primary available source, a Phase II clinical trial, describes it as a small molecule with "immune modulator properties" intended for the topical treatment of inflammatory skin diseases, but does not elaborate on the specific molecular targets or pathways.[1]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Investigational Compound UR-1505
For researchers, scientists, and drug development professionals engaged in the study of investigational compounds such as UR-1505, ensuring stringent safety protocols is paramount. Given that this compound is identified as a new small molecule with immune-modulating properties intended for topical treatment, and specific safety data sheets (SDS) are not publicly available, a cautious approach treating the compound as potentially hazardous is recommended.[1][2] This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational workflows, and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
Due to the investigational nature of this compound, comprehensive toxicological data may be limited. Therefore, PPE recommendations are based on best practices for handling potentially hazardous non-sterile compounding and investigational drugs.[3][4][5] The primary goal is to minimize exposure and prevent contamination.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[3][4] | The inner glove should be worn under the gown cuff and the outer glove over the cuff to provide a robust barrier against potential skin contact.[4] Chemotherapy-rated gloves offer a higher level of protection against a wide range of chemicals. |
| Gown | Disposable, polyethylene-coated polypropylene or other laminate material gown that is resistant to permeability.[3] It should be long-sleeved with tight-fitting cuffs and close in the back.[6] | Provides full-body protection from potential splashes or spills. Cloth lab coats are not recommended as they can absorb the material. |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[3][6] | Protects the eyes and mucous membranes from accidental splashes or aerosolized particles. |
| Respiratory Protection | An N95 respirator is recommended, especially when handling the powdered form of the active pharmaceutical ingredient (API) or when there is a risk of aerosolization. | Minimizes the risk of inhaling fine particles of the compound. |
| Head and Shoe Covers | Disposable head, hair (including beard and mustache), and shoe covers.[3] | Prevents contamination of the work area and the compound from personnel. Two pairs of shoe covers are often recommended when working with hazardous drugs.[4] |
Experimental Workflow for Safe Handling of this compound
The following workflow outlines the key steps for safely handling this compound from receipt to disposal. This procedural guidance is designed to minimize exposure and ensure the integrity of the research.
Caption: Workflow for the safe handling and disposal of investigational compounds.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of investigational drug waste is crucial to protect human health and the environment.[7] All materials that come into contact with this compound should be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of it down the drain or in regular trash.[8][9] |
| Contaminated Labware (e.g., vials, pipettes, containers) | Place in a designated, labeled hazardous waste container.[10] These items should be incinerated by a licensed waste management vendor.[10] |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) should be placed in a designated hazardous waste container immediately after use.[4] |
| Spills | Spills should be cleaned up immediately using a spill kit designed for hazardous materials. All cleanup materials must be disposed of as hazardous waste. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[8] All waste must be clearly labeled with the contents, and records of disposal should be maintained.[8]
References
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. ocpinfo.com [ocpinfo.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
